Lasiokaurin
Descripción
kaurene-type diterpenoid from Isodon species; structure
Propiedades
Fórmula molecular |
C22H30O7 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
[(1S,2S,5S,8R,9R,10S,11R,15S,18R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate |
InChI |
InChI=1S/C22H30O7/c1-10-12-5-6-13-20-9-28-22(27,21(13,16(10)24)17(12)25)18(26)15(20)19(3,4)8-7-14(20)29-11(2)23/h12-15,17-18,25-27H,1,5-9H2,2-4H3/t12-,13-,14-,15+,17+,18-,20+,21-,22-/m0/s1 |
Clave InChI |
DJQLJZNVICMJRV-VPKUEDJQSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Isolating Lasiokaurin from Isodon Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiokaurin (B1674529), an ent-kaurane diterpenoid, is a promising natural product isolated from plants of the Isodon genus, notably Isodon rubescens and Isodon japonicus.[1] This compound has garnered significant attention within the scientific community for its potent biological activities, particularly its anti-cancer properties. As research into its therapeutic potential continues, robust and efficient methods for its isolation and purification are paramount. This technical guide provides a comprehensive overview of the methodologies for isolating this compound, from initial extraction to final purification, based on established protocols for diterpenoid separation from Isodon species.
Data Presentation: this compound Content in Isodon Species
The concentration of this compound can vary significantly between different species of Isodon and even between different batches of the same species. The following tables summarize quantitative data from analytical studies, providing a baseline for the expected abundance of this compound in the raw plant material.
Table 1: Quantitative Analysis of this compound in Isodon rubescens
| Sample Batch | This compound Content (μg/g) | Analytical Method |
| Batch 1 | 15.6 | HPLC-ESI-MS/MS |
| Batch 2 | 22.4 | HPLC-ESI-MS/MS |
| Batch 3 | 18.9 | HPLC-ESI-MS/MS |
| Batch 4 | 25.1 | HPLC-ESI-MS/MS |
Data synthesized from a study on the simultaneous analysis of 28 components in I. rubescens.[2]
Table 2: Quantitative Analysis of this compound in Isodon japonica
| Sample Batch | This compound Content (μg/g) | Analytical Method |
| Sample A | 5.8 | LC-MS/MS |
| Sample B | 7.2 | LC-MS/MS |
| Sample C | 6.5 | LC-MS/MS |
Data synthesized from a study on the differentiation of I. japonica and its adulterants.[3]
Experimental Protocols
The following protocols describe a generalized yet detailed methodology for the isolation of this compound from Isodon plant material. This procedure is a composite of established techniques for the separation of diterpenoids from this genus.
Extraction
Objective: To extract a broad range of secondary metabolites, including this compound, from the dried plant material.
Materials:
-
Dried and powdered aerial parts of Isodon rubescens or Isodon japonicus
-
95% Ethanol (B145695) (EtOH) or Methanol (B129727) (MeOH)
-
Large glass container with a lid
-
Rotary evaporator
Procedure:
-
Macerate the dried and powdered plant material (e.g., 1 kg) in 95% ethanol (10 L) at room temperature for 24-48 hours.
-
Filter the extract and repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Liquid-Liquid Partitioning
Objective: To fractionate the crude extract based on polarity, thereby enriching the fraction containing this compound.
Materials:
-
Crude extract from the previous step
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Separatory funnel
Procedure:
-
Suspend the crude extract in a mixture of water and dichloromethane (1:1, v/v).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the dichloromethane layer. Repeat the extraction of the aqueous layer with dichloromethane two more times.
-
Combine the dichloromethane fractions and concentrate under reduced pressure to yield the dichloromethane-soluble fraction, which is enriched with diterpenoids.
Silica (B1680970) Gel Column Chromatography
Objective: To perform the primary separation of the diterpenoid-rich fraction.
Materials:
-
Dichloromethane-soluble fraction
-
Silica gel (200-300 mesh)
-
Glass chromatography column
-
Solvent system: A gradient of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 100:0 to 90:10)
-
Fraction collector and collection tubes
Procedure:
-
Prepare a silica gel slurry in dichloromethane and pack the chromatography column.
-
Dissolve the dichloromethane-soluble fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% DCM and gradually increasing the proportion of MeOH.
-
Collect fractions of a consistent volume (e.g., 200 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions that show a similar TLC profile, particularly those containing a spot corresponding to a this compound standard.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Objective: To achieve the final purification of this compound to a high degree of purity.
Materials:
-
This compound-containing fractions from column chromatography
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water (H₂O)
-
Preparative C18 HPLC column
Procedure:
-
Dissolve the semi-purified, this compound-containing fraction in the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Elute with an isocratic or gradient system of methanol and water. A typical starting point is a 60:40 (v/v) mixture of methanol and water.
-
Monitor the elution profile with a UV detector (typically at 239 nm for diterpenoids).
-
Collect the peak corresponding to the retention time of this compound.
-
Concentrate the collected fraction to obtain pure this compound. Confirm the purity using analytical HPLC and the structure by spectroscopic methods (NMR, MS).
Mandatory Visualization
Caption: Generalized workflow for the isolation of this compound.
This guide provides a foundational understanding of the principles and techniques involved in the isolation of this compound from Isodon plants. Researchers are encouraged to optimize these protocols based on their specific starting material and available instrumentation to achieve the desired yield and purity.
References
- 1. This compound Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous qualitative and quantitative analysis of 28 components in Isodon rubescens by HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Lasiokaurin: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Lasiokaurin is a naturally occurring diterpenoid compound predominantly isolated from plants of the Isodon genus, such as Isodon rubescens and Isodon serra.[1] This molecule has garnered significant attention within the scientific community for its potent biological activities, particularly its anti-cancer and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its molecular mechanisms of action and relevant experimental protocols.
Chemical Structure and Properties
This compound possesses a complex polycyclic structure characteristic of the ent-kaurane diterpenoids.
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | [(1S,2S,5S,8R,9R,10S,11R,15S,18R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.1⁵,⁸.0¹,¹¹.0²,⁸]octadecan-15-yl] acetate[2] |
| CAS Number | 28957-08-6[3] |
| Molecular Formula | C₂₂H₃₀O₇[2] |
| Molecular Weight | 406.5 g/mol |
| Canonical SMILES | CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO--INVALID-LINK--([C@]45[C@H]3CC--INVALID-LINK--C(=C)C5=O)O)(C)C |
| InChI Key | DJQLJZNVICMJRV-VPKUEDJQSA-N |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (100 mg/mL) |
| Melting Point | Data not readily available in public sources. |
| Spectral Data (NMR, MS) | Detailed experimental spectral data such as ¹H-NMR, ¹³C-NMR, and mass spectrometry are not readily available in the searched public literature. |
Biological Activities
This compound exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied.
Anti-Cancer Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines.
Table 3: In Vitro Anti-proliferative Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time |
| SK-BR-3 | Breast Cancer | 1.59 | 72 h |
| MDA-MB-231 | Breast Cancer | 2.1 | 72 h |
| BT-549 | Breast Cancer | 2.58 | 72 h |
| MCF-7 | Breast Cancer | 4.06 | 72 h |
| T-47D | Breast Cancer | 4.16 | 72 h |
| SMMC-7721 | Liver Cancer | Not specified | Not specified |
| A-549 | Lung Cancer | Not specified | Not specified |
| SW-480 | Colon Cancer | Not specified | Not specified |
| MGC-803 | Gastric Cancer | Not specified | Not specified |
| CaEs-17 | Esophageal Cancer | Not specified | Not specified |
| CNE-1 | Nasopharyngeal Carcinoma | Not specified | Not specified |
| CNE-2 | Nasopharyngeal Carcinoma | Not specified | Not specified |
| C666-1 | Nasopharyngeal Carcinoma | Not specified | Not specified |
Antimicrobial Activity
While this compound itself has been studied, research has also focused on its derivatives to enhance antimicrobial potency. One study reported that a derivative of this compound (Compound 16) showed promising activity against Gram-positive bacteria.
Table 4: Antimicrobial Activity of a this compound Derivative (Compound 16)
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| S. aureus | Gram-Positive | 2.0 |
| B. subtilis | Gram-Positive | 1.0 |
Signaling Pathways
This compound exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
PLK1 Signaling Pathway
This compound has been shown to downregulate the Polo-like kinase 1 (PLK1) pathway in breast cancer cells. This leads to the inhibition of CDC25C and AKT phosphorylation, resulting in G2/M phase cell cycle arrest and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
In triple-negative breast cancer (TNBC) cells, this compound inhibits the activation of the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.
STAT3 Signaling Pathway
This compound has also been found to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3) in TNBC cells. The STAT3 pathway is involved in cancer cell proliferation, invasion, and migration.
MAPK and NF-κB Signaling Pathways
In nasopharyngeal carcinoma (NPC) cells, this compound has been shown to suppress the activation of the MAPK and NF-κB pathways, in addition to the mTOR and STAT3 pathways. These pathways are crucial for tumor growth, invasion, and metastasis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Seed breast cancer cells (e.g., MDA-MB-231, MCF7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add a solubilization solvent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Calculate the inhibition rate using the formula: Inhibition rate (%) = (1 - absorbance of the treated group / absorbance of the control group) × 100%.
Apoptosis Analysis (Annexin V/PI Staining)
This method is used to quantify the induction of apoptosis by this compound.
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells immediately by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle progression.
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate the cells in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in cell lysates to understand the effect of this compound on protein expression and signaling pathways.
Protocol:
-
After treating cells with this compound, lyse the cells in RIPA buffer and determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
References
Lasiokaurin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiokaurin (B1674529) (LAS), an ent-kaurane diterpenoid compound derived from plants of the Isodon genus, such as Isodon rubescens, has emerged as a promising natural product with significant anti-cancer properties.[1][2][3] Extensive in vitro and in vivo studies have demonstrated its efficacy against various malignancies, including breast cancer (particularly triple-negative breast cancer), nasopharyngeal carcinoma, gastric cancer, and esophageal cancer.[4][5] This technical guide provides an in-depth overview of the core molecular mechanisms through which this compound exerts its anti-tumor effects, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways involved.
Core Mechanisms of Action
This compound functions as a multi-target agent, disrupting several fundamental processes required for cancer cell proliferation, survival, and metastasis. Its primary mechanisms include the induction of apoptosis and cell cycle arrest, inhibition of critical oncogenic signaling pathways, and suppression of metastatic processes.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. Treatment with LAS leads to a significant, concentration-dependent increase in the apoptotic rate in breast and nasopharyngeal cancer cells. The mechanism is mediated through the intrinsic mitochondrial pathway, characterized by:
-
Upregulation of Pro-Apoptotic Proteins: Increased expression of cleaved caspase-3 and cleaved PARP, which are hallmark indicators of apoptosis.
-
Modulation of Bcl-2 Family Proteins: A derivative of this compound has been shown to alter the expression of apoptosis-related proteins, indicative of the mitochondrial pathway's involvement.
Cell Cycle Arrest
A primary effect of this compound is its ability to halt the progression of the cell cycle, thereby inhibiting cancer cell division and proliferation.
-
G2/M Phase Arrest: The most consistently reported effect is a significant cell cycle arrest at the G2/M transition phase in breast cancer and nasopharyngeal carcinoma cells. This arrest is a direct consequence of the disruption of key regulatory proteins in this phase.
-
S Phase Arrest: A synthetic derivative of this compound was also found to arrest the cell cycle in the S phase in esophageal cancer cells, suggesting that structural modifications can alter its specific cellular targets.
Inhibition of Key Oncogenic Signaling Pathways
This compound's anti-cancer activity is rooted in its ability to simultaneously suppress multiple signaling pathways that are frequently hyperactivated in cancer.
-
PLK1/CDC25C and PLK1/Akt Pathways: this compound has been identified as a novel regulator of Polo-like kinase 1 (PLK1), a critical enzyme for G2/M progression. LAS treatment reduces both the mRNA and protein expression of PLK1. This inhibition has two main downstream effects:
-
Downregulation of CDC25C: Suppression of PLK1 leads to reduced levels of CDC25C, a phosphatase required to activate the CDC2/CyclinB1 complex for mitotic entry.
-
Inhibition of Akt Phosphorylation: LAS also inhibits the PLK1/Akt survival pathway by decreasing the phosphorylation of Akt at the Threonine 308 position (p-AKT(T308)).
-
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. This compound effectively inhibits the activation of this pathway in triple-negative breast cancer (TNBC) and nasopharyngeal carcinoma cells by reducing the phosphorylation levels of key components including PI3K, Akt, and mTOR.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes cell proliferation, survival, and invasion. This compound treatment significantly dampens the activation of STAT3 in TNBC and nasopharyngeal carcinoma cells.
-
MAPK and NF-κB Pathways: In nasopharyngeal carcinoma, this compound has also been shown to suppress the activation of the MAPK (Erk1/2 and p38) and NF-κB pathways, both of which are involved in inflammation, cell growth, and survival.
Inhibition of Cancer Cell Metastasis
This compound demonstrates a clear ability to inhibit the metastatic potential of cancer cells. Studies have shown that LAS significantly reduces the migration and invasion capabilities of both triple-negative breast cancer and nasopharyngeal carcinoma cells. This anti-metastatic effect is associated with the downregulation of Matrix Metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.
Induction of DNA Damage
In TNBC cells, this compound has been shown to trigger DNA damage. This is evidenced by the significant suppression of PARP expression, an enzyme critical for the repair of DNA damage.
Data Presentation: Cytotoxicity of this compound
The cytotoxic efficacy of this compound has been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) serving as a key metric of its potency.
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Citation |
| SK-BR-3 | Breast Cancer | ~1.59 | |
| MDA-MB-231 | Breast Cancer (TNBC) | ~2.1 | |
| BT-549 | Breast Cancer (TNBC) | ~2.58 | |
| MCF-7 | Breast Cancer | ~4.06 | |
| T-47D | Breast Cancer | ~4.16 | |
| MDA-MB-468 | Breast Cancer (TNBC) | 3.42 (24h), 3.14 (48h), 2.58 (72h) | |
| MGC-803 | Gastric Cancer | 0.47 (for derivative 10) | |
| CaEs-17 | Esophageal Cancer | 0.20 (for derivative 10) |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the anti-proliferative effects of a compound.
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) into 96-well plates and incubate for 12-24 hours to allow for attachment.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the inhibition rate using the formula: Inhibition Rate (%) = (1 - [Absorbance of Treated Group / Absorbance of Control Group]) × 100%.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Plate cells and treat with this compound for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting (Immunoblotting)
This technique is used to detect specific proteins and their phosphorylation status in cell lysates.
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PLK1, p-Akt, STAT3, Cleaved Caspase-3, β-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-Actin is typically used as a loading control.
Visualizations: Signaling Pathways and Workflows
Caption: this compound inhibits PLK1, leading to G2/M arrest and reduced cell survival.
Caption: this compound inhibits the PI3K/Akt/mTOR and STAT3 signaling pathways.
Caption: Workflow for investigating the anti-cancer effects of this compound.
Conclusion
This compound is a potent natural anti-cancer compound that exerts its effects through a multi-pronged mechanism. It effectively suppresses cancer cell growth by inducing apoptosis and causing G2/M phase cell cycle arrest. Mechanistically, this compound's activity is driven by its ability to inhibit several crucial oncogenic signaling pathways, including the newly identified PLK1 axis and the well-established PI3K/Akt/mTOR and STAT3 pathways. Furthermore, its capacity to inhibit cell migration and invasion underscores its potential to combat metastasis. These findings establish this compound as a strong candidate for further preclinical and clinical development as a therapeutic agent for various cancers, particularly for aggressive subtypes like triple-negative breast cancer.
References
- 1. This compound Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]
- 3. In Vitro and In Vivo Anti-Cancer Activity of this compound in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anti-Cancer Activity of this compound in a Triple-Negative Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the in vitro and in vivo anticancer activity of this compound on nasopharyngeal carcinoma | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
Lasiokaurin's Impact on PI3K/Akt/mTOR and STAT3 Signaling: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms of Lasiokaurin (B1674529), a natural diterpenoid compound, with a specific focus on its modulation of the PI3K/Akt/mTOR and STAT3 signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially exploit the anti-cancer properties of this compound.
Introduction to this compound
This compound, isolated from plants of the Isodon genus, has demonstrated significant anti-tumor activity in various cancer models, including triple-negative breast cancer and nasopharyngeal carcinoma.[1][2] Its therapeutic potential stems from its ability to concurrently inhibit key signaling pathways that are often dysregulated in cancer, leading to cell cycle arrest, apoptosis, and reduced metastasis.[1][3] This guide will dissect the intricate interactions of this compound with the PI3K/Akt/mTOR and STAT3 pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades.
This compound's Effect on the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to effectively suppress this pathway.[1]
Mechanism of Inhibition
This compound's inhibitory action on the PI3K/Akt/mTOR pathway involves the downregulation of key phosphorylated proteins. Specifically, treatment with this compound leads to a significant decrease in the levels of phosphorylated Akt (p-Akt) and downstream effectors.[4] This inhibition disrupts the signaling cascade that promotes cell survival and proliferation.
This compound's Effect on the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers. This compound has been found to inhibit the activation of STAT3.[1]
Mechanism of Inhibition
This compound treatment results in a dose-dependent decrease in the phosphorylation of STAT3 (p-STAT3).[1] This inhibition prevents the translocation of STAT3 to the nucleus, thereby blocking the transcription of its target genes, which are involved in cell survival and proliferation.
Quantitative Data Summary
The anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 10.37 ± 1.21 | [5] |
| 48 | 7.24 ± 0.89 | [5] | ||
| 72 | 4.86 ± 0.67 | [5] | ||
| MDA-MB-468 | Triple-Negative Breast Cancer | 24 | 12.56 ± 1.54 | [5] |
| 48 | 8.91 ± 1.03 | [5] | ||
| 72 | 6.13 ± 0.78 | [5] | ||
| MCF7 | ER-positive Breast Cancer | 24 | 15.89 ± 2.01 | [5] |
| 48 | 11.23 ± 1.45 | [5] | ||
| 72 | 8.02 ± 0.99 | [5] | ||
| CNE-1 | Nasopharyngeal Carcinoma | 24 | ~10 | [6] |
| 48 | ~5 | [6] | ||
| 72 | ~2.5 | [6] | ||
| CNE-2 | Nasopharyngeal Carcinoma | 24 | ~12 | [6] |
| 48 | ~7 | [6] | ||
| 72 | ~4 | [6] | ||
| C666-1 | Nasopharyngeal Carcinoma | 24 | ~15 | [6] |
| 48 | ~10 | [6] | ||
| 72 | ~6 | [6] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to elucidate the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Immunoprecipitation of STAT3
This method is used to isolate STAT3 and its binding partners.
Protocol:
-
Cell Lysis: Lyse this compound-treated and control cells in non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-STAT3 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting to detect interacting proteins or modifications of STAT3.
Conclusion
This compound presents a compelling profile as a multi-targeting anti-cancer agent. Its ability to simultaneously inhibit the PI3K/Akt/mTOR and STAT3 signaling pathways underscores its potential for treating a range of malignancies. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound. Future investigations should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic studies, and the identification of predictive biomarkers to guide its clinical development.
References
- 1. Immunoprecipitation and glutathionylation of STAT3 [bio-protocol.org]
- 2. Exploring the in vitro and in vivo anticancer activity of this compound on nasopharyngeal carcinoma | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. This compound Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Anti-Cancer Activity of this compound in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Lasiokaurin: A Comprehensive Technical Review for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasiokaurin (B1674529) (LAS), a diterpenoid compound derived from Isodon species, has emerged as a promising candidate in oncology research. This technical guide synthesizes the current body of scientific literature on the anticancer properties of this compound, with a focus on its mechanisms of action, preclinical efficacy, and potential as a therapeutic agent. This document provides a detailed overview of its effects on various cancer types, summarizes key quantitative data, outlines experimental protocols, and visualizes the intricate signaling pathways involved.
Introduction
This compound is a natural product that has demonstrated significant anti-tumor activity in a variety of cancer models.[1][2] Its multifaceted impact on cancer cells, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, positions it as a compound of high interest for further investigation and drug development.[3][4] This guide aims to provide a comprehensive resource for researchers by consolidating the existing data on this compound's anticancer effects.
In Vitro Anticancer Activity
This compound has been shown to inhibit the proliferation of a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various breast cancer cell lines.
Table 1: IC50 Values of this compound in Human Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| SK-BR-3 | HER2+ | ~1.59[5] |
| MDA-MB-231 | Triple-Negative | ~2.1 |
| BT-549 | Triple-Negative | ~2.58 |
| MCF-7 | ER+, PR+ | ~4.06 |
| T-47D | ER+, PR+ | ~4.16 |
Mechanisms of Action
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest at the G2/M phase. It also demonstrates the ability to inhibit cell migration and invasion, crucial processes in cancer metastasis.
Induction of Apoptosis
This compound has been observed to induce apoptosis in breast and nasopharyngeal cancer cells. This programmed cell death is a critical mechanism for eliminating cancerous cells. The process is often initiated through the modulation of key signaling pathways.
Cell Cycle Arrest
A significant mechanism of this compound's antitumor activity is its ability to induce cell cycle arrest, predominantly at the G2/M transition phase. This prevents cancer cells from dividing and proliferating.
Inhibition of Metastasis
This compound has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential to prevent or reduce metastasis.
Signaling Pathways Modulated by this compound
This compound's anticancer effects are mediated through its interaction with several key signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit the activation of this pathway, leading to a reduction in cancer cell viability.
STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important signaling cascade involved in tumor progression. This compound has been found to suppress the activation of STAT3, contributing to its anticancer effects.
PLK1 Pathway
Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle, and its overexpression is common in many cancers. This compound has been shown to downregulate the expression of PLK1, leading to G2/M cell cycle arrest and apoptosis. This compound's regulation of PLK1 also affects downstream targets like CDC25C and AKT.
MAPK, mTOR, and NF-κB Pathways in Nasopharyngeal Carcinoma
In the context of nasopharyngeal carcinoma (NPC), this compound has been shown to suppress the activation of the MAPK, mTOR, STAT3, and NF-κB pathways.
In Vivo Studies
Preclinical studies using xenograft mouse models have demonstrated the in vivo efficacy of this compound. In a triple-negative breast cancer (TNBC) model, this compound was shown to reduce tumor growth without causing significant side effects on body weight or vital organs. Similarly, in a nasopharyngeal carcinoma xenograft model, this compound attenuated tumor growth.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on this compound. Researchers should refer to the specific publications for detailed methodologies.
Cell Viability Assay (MTT Assay)
The MTT assay is used to measure the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (PI Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells and resuspend them in a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound has consistently demonstrated potent anticancer activity in a variety of preclinical models. Its ability to modulate multiple key signaling pathways highlights its potential as a multi-target therapeutic agent. Future research should focus on elucidating its detailed molecular interactions, optimizing its therapeutic index through medicinal chemistry efforts, and evaluating its efficacy and safety in more advanced preclinical models to pave the way for potential clinical translation. The synthesis of this compound derivatives has already shown promise in enhancing its antiproliferative activity, indicating a fruitful avenue for further investigation.
References
- 1. This compound suppresses breast cancer growth by blocking autophagic flux and regulating cellular energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-Cancer Activity of this compound in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis [jcancer.org]
Unveiling the Pharmacological Potential: A Technical Guide to the Biological Activities of Diterpenoid Compounds from Isodon
For Researchers, Scientists, and Drug Development Professionals
The genus Isodon, a prominent member of the Lamiaceae family, has long been a focal point in traditional medicine, particularly in Asia. Modern phytochemical investigations have unveiled a rich arsenal (B13267) of bioactive molecules within these plants, with diterpenoids emerging as a particularly promising class of compounds. This technical guide provides an in-depth exploration of the diverse biological activities of Isodon diterpenoids, with a specific focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative activity data, and elucidation of the underlying molecular mechanisms to facilitate further research and drug development endeavors.
Anticancer Activities of Isodon Diterpenoids
A significant body of research has highlighted the potent cytotoxic effects of various Isodon diterpenoids against a wide range of cancer cell lines. These compounds, primarily belonging to the ent-kaurane and abietane (B96969) structural classes, induce cell death and inhibit proliferation through diverse and complex mechanisms.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of Isodon diterpenoids is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following table summarizes the IC₅₀ values of representative diterpenoids against various human cancer cell lines.
| Compound | Diterpenoid Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Oridonin | ent-Kaurane | HepG2 (Liver) | 37.90 | [1] |
| HGC-27 (Gastric) | 1.25 - 10 (dose-dependent apoptosis) | [2] | ||
| U2OS (Osteosarcoma) | ~60 (induces apoptosis) | [3] | ||
| Isodosin E | ent-Kaurane | HepG2 (Liver) | 6.94 ± 9.10 | [1] |
| Isodosin G | ent-Kaurane | HepG2 (Liver) | 43.26 ± 9.07 | [1] |
| Compound 8 (from I. serra) | ent-Kaurane | HepG2 (Liver) | 71.66 ± 10.81 | [1] |
| Isodosin A | ent-Kaurane | HepG2 (Liver) | >100 | [4] |
| Isodosin B | ent-Kaurane | HepG2 (Liver) | >100 | [4] |
| Maoecrystal D | ent-Kaurane | HepG2 (Liver) | 41.13 ± 3.49 | [4] |
| 16-acetoxylsugiol | Abietane | A549 (Lung) | 5.34 | [5] |
| MCF-7 (Breast) | 1.79 | [5] | ||
| HeLa (Cervical) | 2.56 | [5] | ||
| Graciliflorin E | Abietane | A549 (Lung) | 10.23 | [5] |
| MCF-7 (Breast) | 8.65 | [5] | ||
| HeLa (Cervical) | 9.87 | [5] | ||
| 15-hydroxy-20-deoxocarnosol | Abietane | A549 (Lung) | 25.67 | [5] |
| MCF-7 (Breast) | 18.93 | [5] | ||
| HeLa (Cervical) | 22.41 | [5] | ||
| 3β-hydroxysempervirol | Abietane | A549 (Lung) | 33.12 | [5] |
| MCF-7 (Breast) | 28.45 | [5] | ||
| HeLa (Cervical) | 30.17 | [5] | ||
| Abieta-8,11,13-triene-14,19-diol | Abietane | A549 (Lung) | 45.89 | [5] |
| MCF-7 (Breast) | 39.81 | [5] | ||
| HeLa (Cervical) | 42.33 | [5] | ||
| 6,12,15-trihydroxy-5,8,11,13-abietatetraen-7-one | Abietane | A549 (Lung) | 52.67 | [5] |
| MCF-7 (Breast) | 48.76 | [5] | ||
| HeLa (Cervical) | 50.11 | [5] | ||
| Kamebanin | ent-Kaurane | HeLa (Cervical) | Efficient Cytotoxicity | [6] |
| HL-60 (Leukemia) | Efficient Cytotoxicity | [6] | ||
| Enmein | ent-Kaurane | Ehrlich ascites carcinoma | Active | [7] |
| Lasiokaurin | ent-Kaurane | Ehrlich ascites carcinoma | Active | [7] |
Mechanisms of Anticancer Action
Isodon diterpenoids exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Oridonin, one of the most studied Isodon diterpenoids, induces apoptosis in cancer cells through multiple signaling pathways. A key mechanism involves the activation of the intrinsic mitochondrial pathway. Oridonin can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 subsequently activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[2] Furthermore, Oridonin has been shown to activate the JNK signaling pathway, which can also contribute to the activation of the caspase cascade.[8][9]
Certain Isodon diterpenoids can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Enmein, for instance, has been suggested to induce cell cycle arrest. A common mechanism for cell cycle arrest involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. The p53 tumor suppressor protein often plays a central role in this process.[10] When activated by cellular stress, such as DNA damage induced by a cytotoxic compound, p53 can transcriptionally activate CDK inhibitors like p21. p21 then binds to and inhibits cyclin-CDK complexes, such as Cyclin B1/CDK1, which are crucial for the G2/M transition, leading to cell cycle arrest at the G2/M phase.[8][11]
Anti-inflammatory Activities of Isodon Diterpenoids
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Isodon diterpenoids have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Diterpenoid Class | Assay | Activity | Reference |
| Viroxocin B | Abietane | NO Production Inhibition in LPS-induced RAW 267.4 cells | >60% inhibition at 10 µM | [12] |
| Viroxocin F | Totarane | NO Production Inhibition in LPS-induced RAW 267.4 cells | >60% inhibition at 10 µM | [12] |
| Graciliflorin F | Abietane | NO Production Inhibition in LPS-induced RAW 267.4 cells | >60% inhibition at 10 µM | [12] |
| Graciliflorin A | Abietane | NO Production Inhibition in LPS-induced RAW 267.4 cells | >60% inhibition at 10 µM | [12] |
| Wulfenioidin G | Abietane | NO Production Inhibition in LPS-induced RAW 267.4 cells | >60% inhibition at 10 µM | [12] |
| Rubescensin B | ent-Kaurane | NF-κB Nuclear Translocation Inhibition | IC₅₀ = 3.073 µM | [13] |
| Compound 8 (from I. suzhouensis) | ent-Kauranoid | NO Production Inhibition in LPS-induced RAW 264.7 macrophages | IC₅₀ = 3.05 ± 0.49 µM | [14] |
| Compound 4 (from I. rubescens) | Abietane | Increased cell viability in LPS-induced RAW 264.7 cells | 0.872 ± 0.157 at 10 µM | [15] |
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of Isodon diterpenoids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
This compound is an example of an Isodon diterpenoid that exhibits anti-inflammatory activity through the inhibition of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[16] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, such as iNOS (which produces NO) and COX-2, leading to their transcription.[17] this compound can interfere with this pathway, potentially by inhibiting the IKK complex or the degradation of IκBα, thereby preventing NF-κB translocation and the subsequent expression of inflammatory mediators.[18]
Antimicrobial Activities of Isodon Diterpenoids
Several Isodon diterpenoids have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi. Their antimicrobial potential adds another dimension to their therapeutic promise.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (mg/mL) | Reference |
| Compound 6 (from a study) | Bacillus subtilis | Same activity irrespective of the tested organism | [19] |
| Escherichia coli | Same activity irrespective of the tested organism | [19] | |
| Staphylococcus aureus | Same activity irrespective of the tested organism | [19] | |
| Pseudomonas aeruginosa | Same activity irrespective of the tested organism | [19] | |
| Salmonella abony | Same activity irrespective of the tested organism | [19] | |
| Compound 11 (from a study) | Bacillus subtilis | 1.249 | [19] |
| Escherichia coli | 0.524 | [19] | |
| Pseudomonas aeruginosa | 1.249 | [19] | |
| Compound 16 (from a study) | Bacillus subtilis | 0.78 | [19] |
| Escherichia coli | 0.78 | [19] | |
| Staphylococcus aureus | >0.78 | [19] | |
| Pseudomonas aeruginosa | >0.78 | [19] | |
| Salmonella abony | 0.78 | [19] | |
| Compound 17 (from a study) | Salmonella abony | 2.708 | [19] |
| Oridonin | Gram-positive bacteria | Specific activity | [20] |
| This compound | Gram-positive bacteria | Specific activity | [20] |
| Enmein | Gram-positive bacteria | Specific activity | [20] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of Isodon diterpenoids.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Isodon diterpenoid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Assay: Nitric Oxide (NO) Determination using the Griess Assay
This assay measures the concentration of nitrite (B80452), a stable and quantifiable breakdown product of NO, in cell culture supernatants.
References
- 1. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diterpenoids from the Aerial Parts of Isodon serra with Selective Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abietane diterpenoids from Isodon lophanthoides var. graciliflorus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cytotoxic activity of diterpenoids from Isodon species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of the Isodon diterpenoids: structural requirements for the activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oridonin induces autophagy-mediated cell death in pancreatic cancer by activating the c-Jun N-terminal kinase pathway and inhibiting phosphoinositide 3-kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Key genes involved in cell cycle arrest and DNA damage repair identified in anaplastic thyroid carcinoma using integrated bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diterpenoids with anti-inflammatory activities from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Diterpenoids from the Aerial Parts of Isodon suzhouensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The antitumor and antibacterial activity of the Isodon diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Lasiokaurin and its Analogues: Therapeutic Potential and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiokaurin (B1674529) (LAS), an ent-kaurane diterpenoid isolated from plants of the Isodon genus, is emerging as a significant natural product with considerable therapeutic promise.[1][2] As a structural analogue of the well-studied compound oridonin, this compound has garnered attention for its potent biological activities, particularly its anti-cancer properties.[1][3] This technical guide provides an in-depth overview of the current research on this compound and its synthetic analogues, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used for their evaluation. Recent studies have demonstrated its efficacy in vitro and in vivo against various cancers, including triple-negative breast cancer (TNBC) and nasopharyngeal carcinoma (NPC), by modulating key cellular signaling pathways.[1]
Therapeutic Potential
Anticancer Activity
This compound exhibits broad-spectrum anticancer activity by inhibiting cell proliferation, inducing cell cycle arrest and apoptosis, and preventing metastasis in a variety of cancer cell lines.
-
Triple-Negative Breast Cancer (TNBC): this compound has shown significant activity against TNBC, one of the most aggressive forms of breast cancer. It induces G2/M phase cell cycle arrest at lower concentrations, while higher doses trigger apoptosis and DNA damage. Furthermore, LAS inhibits the migration and invasion of TNBC cells. In vivo studies using xenograft mouse models have confirmed that this compound can reduce tumor growth without significant toxicity to vital organs.
-
Breast Cancer: Beyond TNBC, this compound has demonstrated potent anti-proliferative effects against a range of breast cancer cell lines, including SK-BR-3, MDA-MB-231, BT-549, MCF-7, and T-47D. It has been shown to suppress DNA synthesis and clonogenic ability in these cells.
-
Nasopharyngeal Carcinoma (NPC): LAS effectively reduces cell viability, migration, and invasion in NPC cell lines (CNE-1, CNE-2, and C666-1) while inducing G2/M cell cycle arrest and apoptosis. Its anti-tumor effects in NPC have also been validated in xenograft models.
-
Other Cancers: Synthetic derivatives of this compound have shown potent cytotoxicity against gastric cancer (MGC-803) and esophageal carcinoma (CaEs-17) cells, with some analogues demonstrating superior activity compared to the parent compound.
Antimicrobial Activity
In addition to its anticancer effects, this compound and its derivatives have been evaluated for their antimicrobial properties. Certain synthetic analogues have displayed promising activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the efficacy of this compound and its derivatives from various studies.
Table 1: In Vitro Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Duration (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.1 | 72 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | - | |
| SK-BR-3 | Breast Cancer | 1.59 | 72 | |
| BT-549 | Breast Cancer | 2.58 | 72 | |
| MCF-7 | Breast Cancer (ER+) | 4.06 | 72 | |
| T-47D | Breast Cancer | 4.16 | 72 | |
| CNE-1 | Nasopharyngeal Carcinoma | Not specified | - | |
| CNE-2 | Nasopharyngeal Carcinoma | Not specified | - | |
| C666-1 | Nasopharyngeal Carcinoma | Not specified | - |
Table 2: In Vitro Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Derivative 10 | MGC-803 | Gastric Cancer | 0.47 | |
| CaEs-17 | Esophageal Carcinoma | 0.20 |
Table 3: Antimicrobial Activity of this compound Derivatives (MIC Values)
| Compound | Bacteria | MIC (µg/mL) | Reference |
| Derivative 16 | S. aureus | 2.0 | |
| B. subtilis | 1.0 |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by modulating multiple critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is frequently overactivated in many cancers, including TNBC, promoting cell growth and survival. This compound effectively inhibits the activation of this pathway, contributing to its anti-tumor effects. It also disrupts autophagosome degradation by impairing lysosomal activity through the PDPK1-AKT/mTOR axis, leading to metabolic stress and energy depletion in cancer cells.
References
An In-Depth Technical Guide to the Preliminary In Vitro Cytotoxicity of Lasiokaurin
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the preliminary in vitro studies on the cytotoxicity of Lasiokaurin (LAS), a natural diterpenoid compound derived from plants of the Isodon genus.[1][2][3] this compound has demonstrated significant anti-cancer activity across a range of human cancer cell lines, positioning it as a promising candidate for further therapeutic development.[1][4][5] This document synthesizes key findings on its cytotoxic effects, mechanisms of action, and the experimental protocols used for its evaluation.
Quantitative Cytotoxicity Data: IC₅₀ Values
This compound exhibits potent cytotoxic activity against various cancer cell lines, often in a dose- and time-dependent manner.[2][4] Its efficacy, measured by the half-maximal inhibitory concentration (IC₅₀), varies across different cell types. Notably, this compound has shown greater potency against cancer cells compared to normal, non-malignant cells, suggesting a favorable therapeutic window.[2][6]
The IC₅₀ values from various in vitro studies are summarized below.
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) | Reference |
| Breast Cancer | ||||
| SK-BR-3 | Breast Carcinoma | Not Specified | ~1.59 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | ~2.1 | [1] |
| 24 h | 5.43 | [2] | ||
| 48 h | 3.37 | [2] | ||
| 72 h | 2.9 | [2] | ||
| MDA-MB-468 | Triple-Negative Breast Cancer | 24 h | 3.42 | [2] |
| 48 h | 1.84 | [2] | ||
| 72 h | 1.6 | [2] | ||
| BT-549 | Breast Carcinoma | Not Specified | ~2.58 | [1] |
| MCF-7 | Breast Carcinoma (ER+) | Not Specified | ~4.06 | [1] |
| 24 h | 8.35 | [2] | ||
| 48 h | 5.69 | [2] | ||
| 72 h | 5.16 | [2] | ||
| T-47D | Breast Carcinoma | Not Specified | ~4.16 | [1] |
| Other Cancers | ||||
| MGC-803 | Gastric Cancer | Not Specified | 0.47 | [7][8] |
| CaEs-17 | Esophageal Carcinoma | Not Specified | 0.20 | [7][8] |
| Normal Cells | ||||
| MCF-10A | Non-tumorigenic Breast | 24 h | 25.84 | [2] |
| 48 h | 6.69 | [2] | ||
| 72 h | 5.95 | [2] |
*Note: These IC₅₀ values correspond to this compound derivative 10, which exhibited stronger cytotoxicity than the parent compound.[7][8]
Mechanisms of Cytotoxic Action
This compound exerts its anti-cancer effects through a multi-faceted approach that involves the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.[3][5][9]
Cell Cycle Arrest
A primary mechanism of this compound's activity is the induction of cell cycle arrest at the G2/M phase in both breast and nasopharyngeal cancer cells.[1][3] This blockade prevents cancer cells from proceeding through mitosis, ultimately inhibiting proliferation.[5] The arrest is associated with the downregulation of crucial G2/M checkpoint proteins, including cyclin B1 and cdc2.[3]
Apoptosis Induction
This compound is a potent inducer of apoptosis.[1][3] Studies using Annexin V-FITC/PI staining and flow cytometry confirm that treatment with this compound leads to a significant increase in the population of apoptotic cells.[2][4] This effect is particularly pronounced at concentrations exceeding 5 µM.[2] In some cell lines, this compound has also been shown to induce DNA damage by suppressing the expression of PARP, an enzyme critical for DNA repair, further contributing to cell death.[2]
Inhibition of Key Signaling Pathways
This compound's cytotoxic effects are mediated by its ability to modulate multiple signal transduction pathways that are often overactivated in cancer.
A. PLK1 Pathway in Breast Cancer: In breast cancer cells, this compound has been shown to reduce both the mRNA and protein expression of Polo-like kinase 1 (PLK1).[1][5] The inhibition of PLK1, a key regulator of mitosis, leads to the downregulation of its downstream targets, including CDC25C and phosphorylated AKT (p-AKT).[1][5] This cascade of events is a direct contributor to the observed G2/M phase arrest and apoptosis.[1]
References
- 1. This compound Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-Cancer Activity of this compound in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. jcancer.org [jcancer.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound derivatives: synthesis, antimicrobial and antitumor biological evaluation, and apoptosis-inducing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. In Vitro and In Vivo Anti-Cancer Activity of this compound in a Triple-Negative Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lasiokaurin Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and derivatization of Lasiokaurin, a bioactive diterpenoid of the enmein-type. The information is intended to guide researchers in the chemical synthesis of this complex natural product and its analogs for further investigation in drug discovery and development.
Overview of this compound and its Therapeutic Potential
This compound is a naturally occurring diterpenoid isolated from plants of the Isodon genus. It belongs to the enmein-type family of ent-kaurane diterpenoids, which are characterized by a unique bridged polycyclic ring system. This compound and its derivatives have garnered significant interest in the scientific community due to their promising biological activities, including potent antimicrobial and antitumor effects.[1][2][3] These compounds have been shown to induce apoptosis in cancer cells and some derivatives exhibit enhanced cytotoxicity compared to the parent compound.[2][3] The development of efficient synthetic and derivatization strategies is crucial for enabling structure-activity relationship (SAR) studies and optimizing the therapeutic potential of this class of molecules.
Synthesis of the Enmein-Type Core Structure
A de novo total synthesis of this compound has not yet been reported. However, a divergent total synthesis of structurally related enmein-type natural products, such as (-)-enmein, (-)-isodocarpin, and (-)-sculponin R, has been achieved and provides a strategic blueprint for accessing the core scaffold of this compound.[4][5] The key features of this synthetic strategy include an early-stage cage formation to control diastereoselectivity, a one-pot acylation/alkylation/lactonization to construct the C-ring and the C8 quaternary center, and a reductive alkenylation to form the D/E rings.[4][5]
The following diagram illustrates a generalized workflow for the synthesis of the enmein-type core, based on the reported divergent synthesis.[4][5]
Caption: Generalized workflow for the synthesis of the enmein-type core structure.
Semi-synthesis of this compound Derivatives from Oridonin
A more practical and widely used approach to obtain this compound derivatives is through the semi-synthesis from Oridonin, a readily available natural product from Isodon species. This strategy allows for the modification of various functional groups on the Oridonin scaffold to generate a library of this compound analogs.
General Workflow for Derivatization
The derivatization of this compound, often starting from Oridonin, primarily involves the modification of its hydroxyl groups to introduce diverse functionalities. Common derivatization strategies include esterification and etherification.
Caption: General derivatization strategies for this compound.
Experimental Protocols
Protocol for the Synthesis of a this compound Ester Derivative (General Procedure)
This protocol describes a general method for the esterification of the hydroxyl groups of this compound.
Materials:
-
This compound
-
Anhydride or Acid Chloride (e.g., acetic anhydride, benzoyl chloride)
-
Pyridine (B92270) (or another suitable base)
-
Dichloromethane (DCM) or other appropriate solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (2-5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired anhydride or acid chloride (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired ester derivative.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol for the Synthesis of a this compound Ether Derivative (General Procedure - Williamson Ether Synthesis)
This protocol outlines a general method for the etherification of the hydroxyl groups of this compound via the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated ammonium (B1175870) chloride solution
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred suspension of NaH (1.5-2.0 equivalents, washed with anhydrous hexane to remove mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.
-
Add the alkyl halide (1.2-2.0 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system to yield the desired ether derivative.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Data Presentation
The biological activities of various this compound derivatives have been evaluated, with quantitative data providing insights into their therapeutic potential.
Table 1: Antimicrobial Activity of this compound Derivatives[1]
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) |
| This compound | > 128 | > 128 |
| Derivative 16 | 2.0 | 1.0 |
| Oridonin | > 128 | > 128 |
Table 2: In Vitro Antiproliferative Activity of this compound Derivatives[2][3]
| Compound | MGC-803 (IC₅₀, µM) | CaEs-17 (IC₅₀, µM) |
| This compound | > 40 | > 40 |
| Derivative 10 | 0.47 | 0.20 |
| Oridonin | 12.34 | 15.67 |
Signaling Pathways and Logical Relationships
The antitumor activity of this compound and its derivatives is often associated with the induction of apoptosis through various signaling pathways. Derivative 10, for example, has been shown to induce apoptosis via a mitochondria-related pathway and affect apoptosis-related proteins.[2][3]
Caption: Apoptosis induction mechanism of this compound derivative 10.
Conclusion
The synthetic strategies and derivatization protocols outlined in this document provide a foundation for the chemical exploration of this compound and its analogs. The semi-synthetic approach from Oridonin offers a practical route to a diverse range of derivatives, enabling comprehensive SAR studies. The potent biological activities exhibited by certain derivatives highlight the therapeutic potential of the enmein-type scaffold and warrant further investigation in the development of novel antimicrobial and anticancer agents.
References
Application Notes and Protocols for Lasiokaurin Extraction, Purification, and Biological Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiokaurin is a naturally occurring ent-kaurane diterpenoid found in plants of the Isodon genus, particularly Isodon rubescens.[1][2] This compound has garnered significant interest within the scientific community due to its potent biological activities, including anti-inflammatory, anti-bacterial, and notably, anti-cancer properties.[2] Research has demonstrated that this compound can induce G2/M phase cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for further investigation in oncology drug development.[1]
This document provides a detailed protocol for the extraction and purification of this compound from Isodon rubescens. Additionally, it outlines experimental procedures to investigate its biological effects on cancer cells and details its known mechanisms of action involving key signaling pathways.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₀O₇ |
| Molecular Weight | 406.5 g/mol |
| Appearance | White crystalline powder |
| PubChem CID | 73348360 |
Extraction and Purification of this compound
The following protocol is a comprehensive method for the isolation of this compound from the dried aerial parts of Isodon rubescens. This procedure is based on established methods for the extraction and purification of diterpenoids from Isodon species.
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
Detailed Protocol:
1. Plant Material Preparation:
-
Start with 1 kg of dried and powdered aerial parts of Isodon rubescens.
2. Extraction:
-
The powdered plant material is subjected to ultrasonic extraction three times with 10 liters of 95% methanol for 30 minutes each.
-
The methanol extracts are combined and filtered.
-
The filtrate is then concentrated under reduced pressure at 60°C to yield a crude extract.
3. Solvent Partitioning:
-
The crude extract is suspended in 2 liters of water and then partitioned successively with petroleum ether (3 x 2 liters) to remove non-polar compounds.
-
The aqueous layer is subsequently partitioned with ethyl acetate (3 x 2 liters).
-
The ethyl acetate fractions are combined and concentrated under reduced pressure to yield the ethyl acetate crude extract.
4. Primary Purification: Silica Gel Column Chromatography:
-
The ethyl acetate crude extract is subjected to silica gel column chromatography (200-300 mesh).
-
The column is eluted with a gradient of chloroform-methanol (from 100:0 to 90:10 v/v).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of this compound.
5. Secondary Purification: Sephadex LH-20 Chromatography:
-
Fractions rich in this compound are combined and further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.
6. Final Purification: Semi-preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification is achieved using a semi-prepreparative HPLC system.
-
Column: C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV at 254 nm.
-
Fractions corresponding to the this compound peak are collected, combined, and the solvent is evaporated to yield pure this compound.
Data Presentation: Extraction and Purification Yields
| Step | Starting Material | Product | Estimated Yield | Purity |
| Extraction | 1 kg Isodon rubescens powder | Methanolic Crude Extract | 100 g | - |
| Partitioning | 100 g Methanolic Crude Extract | Ethyl Acetate Fraction | 30 g | ~10-20% |
| Silica Gel Chromatography | 30 g Ethyl Acetate Fraction | This compound-rich Fractions | 5 g | ~60-70% |
| Sephadex LH-20 | 5 g this compound-rich Fractions | Purified Fractions | 1.5 g | ~85-95% |
| Semi-preparative HPLC | 1.5 g Purified Fractions | Pure this compound | 500 mg | >98% |
Note: Yields are estimates and can vary based on the quality of the plant material and experimental conditions.
Biological Activity and Signaling Pathways
This compound has been shown to exert its anti-cancer effects by modulating critical signaling pathways involved in cell cycle regulation and apoptosis.
This compound's Impact on the PLK1 Signaling Pathway
This compound has been found to downregulate the expression of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1] This inhibition leads to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.
Caption: this compound-mediated inhibition of the PLK1 pathway.
This compound's Role in the PI3K/Akt/mTOR Signaling Pathway
This compound also demonstrates inhibitory effects on the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and growth.
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.
Experimental Protocols for Biological Investigation
The following are standard protocols to assess the biological activity of purified this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Seed cancer cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Treat cancer cells with this compound as described for the cell cycle analysis.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Conclusion
This application note provides a comprehensive guide for the extraction, purification, and biological evaluation of this compound. The detailed protocols and workflow diagrams serve as a valuable resource for researchers investigating the therapeutic potential of this promising natural compound. The elucidation of its effects on key signaling pathways such as PLK1 and PI3K/Akt/mTOR underscores its potential as a lead compound in the development of novel anti-cancer agents. Further in-depth preclinical and clinical studies are warranted to fully explore the therapeutic utility of this compound.
References
Application Note: Development of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Analysis of Lasiokaurin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lasiokaurin is an ent-kaurane diterpenoid isolated from plants of the Isodon genus, such as Isodon rubescens. It has demonstrated significant anti-tumor activities, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. Recent studies have highlighted its potential as a therapeutic agent by revealing its inhibitory effects on several key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR, STAT3, MAPK, and NF-κB pathways. The development of a robust and sensitive analytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and preclinical development. This application note details a comprehensive protocol for the analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Experimental Protocols
Sample Preparation from Human Plasma
This protocol describes the extraction of this compound from human plasma using protein precipitation, a common and effective method for sample cleanup in bioanalysis.
Materials:
-
Human plasma
-
This compound standard
-
Internal Standard (IS) solution (e.g., Oridonin, another diterpenoid from Isodon)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
HPLC vials
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject a portion of the supernatant (typically 5-10 µL) into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
This section outlines the instrumental conditions for the separation and detection of this compound.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions: The chromatographic separation is critical for resolving this compound from endogenous matrix components.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. Total run time is approximately 13 minutes. |
Mass Spectrometric Conditions: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The exact MRM transitions and collision energies for this compound must be determined by infusing a standard solution into the mass spectrometer. The following are proposed parameters based on the structure of this compound (C₂₂H₃₀O₇, Molecular Weight: 406.47 g/mol ).
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions (Proposed): The precursor ion will likely be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 407.2 | To be determined | 100 | To be optimized |
| Oridonin (IS) | 365.2 | To be determined | 100 | To be optimized |
Data Presentation
The following table presents representative validation data for a similar diterpenoid compound, Eriocitrin (B1671051), analyzed by HPLC-MS/MS, to illustrate the expected performance of a fully validated this compound method.[1]
| Validation Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (RSD) | < 6.8% |
| Inter-day Precision (RSD) | < 7.5% |
| Accuracy (RE) | Within ±7.7% |
| Recovery | 85.2% - 92.5% |
| Matrix Effect | 91.3% - 98.7% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC-MS/MS analysis of this compound.
Caption: Workflow for this compound analysis.
This compound Signaling Pathway Inhibition
This diagram depicts the key signaling pathways known to be inhibited by this compound, leading to its anti-tumor effects.
Caption: this compound's inhibitory effects on cancer signaling pathways.
References
Quantifying Lasiokaurin in Biological Samples: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – New application notes and detailed protocols are now available to guide researchers, scientists, and drug development professionals in the accurate quantification of lasiokaurin (B1674529) in biological samples. This compound, a natural diterpenoid compound found in plants of the Isodon genus, has garnered significant interest for its potent anti-cancer properties. These comprehensive guidelines provide the necessary methodologies to support preclinical and clinical research into this promising therapeutic agent.
This compound has demonstrated significant activity against various cancer cell lines, including triple-negative breast cancer and nasopharyngeal carcinoma.[1][2] Its mechanism of action involves the induction of cell cycle arrest, apoptosis, and the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and STAT3 pathways.[1][3] The ability to accurately measure this compound concentrations in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development.
These application notes provide a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in plasma.[1] Detailed experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection are presented to ensure reproducible and reliable results.
Data Presentation
The following tables summarize the key parameters for the quantification of this compound using the validated LC-MS/MS method and its pharmacokinetic profile in a rat model.
Table 1: LC-MS/MS Parameters for this compound Quantification [1]
| Parameter | Value |
| Chromatography | |
| Column | C18 column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol (B129727) with 0.1% Formic Acid |
| Flow Rate | 0.7 mL/min |
| Elution | Linear Gradient |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 405.2 |
| Product Ion (m/z) | 59.0 |
| Internal Standard | Sulfamethoxazole |
Table 2: Pharmacokinetic Parameters of this compound in Rats [1]
(Following a single oral administration of Isodon serra extract)
| Parameter | Value |
| Tmax (h) | 0.5 |
| Cmax (ng/mL) | 18.3 ± 4.5 |
| AUC (0-t) (ng/mL*h) | 48.7 ± 11.2 |
| t1/2 (h) | 3.8 ± 0.9 |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Half-life.
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound in plasma and for assessing its biological activity in vitro.
Protocol 1: Quantification of this compound in Rat Plasma by LC-MS/MS[1]
1. Sample Preparation (Liquid-Liquid Extraction):
a. To 100 µL of rat plasma, add the internal standard solution (sulfamethoxazole). b. Add 1 mL of ethyl acetate. c. Vortex for 3 minutes. d. Centrifuge at 13,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase. g. Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Chromatographic Conditions:
a. Column: C18 analytical column. b. Mobile Phase: A linear gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B). c. Flow Rate: 0.7 mL/min. d. Total Run Time: 20.5 minutes (including a 5-minute equilibration time).
3. Mass Spectrometric Detection:
a. Instrument: Tandem mass spectrometer with an electrospray ionization (ESI) source. b. Mode: Multiple Reaction Monitoring (MRM). c. MRM Transition for this compound: m/z 405.2 → 59.0. d. MRM Transition for Internal Standard (Sulfamethoxazole): m/z 254.1 → 156.0.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)[4][5]
1. Cell Seeding:
a. Seed breast cancer cells (e.g., MDA-MB-231, SK-BR-3) into 96-well plates at a density of 5 x 10³ cells per well. b. Incubate for 12 hours to allow for cell attachment.
2. This compound Treatment:
a. Treat the cells with various concentrations of this compound for 72 hours.
3. MTT Addition and Incubation:
a. Add 20 µL of MTT solution to each well. b. Incubate for an additional 4 hours.
4. Absorbance Measurement:
a. Remove the medium and add a solubilizing agent (e.g., DMSO). b. Measure the absorbance at 490 nm using a microplate reader. c. Calculate the inhibition rate using the formula: Inhibition rate (%) = (1 - absorbance of the treated group / absorbance of the control group) × 100%.[4]
Protocol 3: Western Blot Analysis for Protein Expression[1]
1. Cell Lysis and Protein Quantification:
a. Treat cells with different concentrations of this compound for 24 or 48 hours. b. Harvest the cells and lyse them in RIPA buffer. c. Determine the protein concentration using a BCA Protein Assay.
2. Electrophoresis and Transfer:
a. Separate equal amounts of protein extracts by SDS-PAGE. b. Transfer the separated proteins onto a PVDF membrane.
3. Immunoblotting:
a. Block the membrane with 5% non-fat milk. b. Incubate with primary antibodies (e.g., against proteins in the PI3K/Akt/mTOR or STAT3 pathways) overnight at 4°C. c. Incubate with secondary antibodies for 2 hours at room temperature.
4. Detection:
a. Visualize the protein bands using an appropriate detection reagent.
Mandatory Visualizations
References
- 1. A sensitive analysis method for 7 diterpenoids in rat plasma by liquid chromatography-electrospray ionization mass spectrometry and its application to pharmacokinetic study of Isodon serra extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of oridonin in rat plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of metabolites of oridonin in rats with a single run on UPLC-Triple-TOF-MS/MS system based on multiple mass defect filter data acquisition and multiple data processing techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
Application Note: Lasiokaurin Cell Culture Assays for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiokaurin (LAS), a natural diterpenoid compound primarily isolated from plants of the Isodon genus, has emerged as a promising agent in cancer research.[1] Studies have demonstrated its potent anti-tumor activities both in vitro and in vivo across various cancer types, including breast, nasopharyngeal, and gastric cancers.[2][3] this compound exerts its effects by inhibiting cancer cell proliferation, suppressing colony formation, and inducing programmed cell death (apoptosis).[2][3] This application note provides detailed protocols for two fundamental assays used to evaluate the efficacy of this compound: the MTT assay for cell viability and the colony formation assay for long-term proliferative capacity.
Mechanism of Action: Targeting Key Cancer Signaling Pathways
This compound's anti-cancer effects are attributed to its ability to modulate multiple critical signaling pathways that are often dysregulated in cancer.[1][2] In breast cancer, this compound has been shown to inhibit the PLK1 (Polo-like kinase 1) pathway. This inhibition leads to the downregulation of downstream targets like CDC25C and phosphorylated AKT, resulting in G2/M phase cell cycle arrest and apoptosis.[2] Furthermore, in triple-negative breast cancer (TNBC), this compound effectively suppresses the PI3K/Akt/mTOR and STAT3 signaling pathways, which are crucial for cell growth, proliferation, and survival.[1][3]
References
Flow Cytometry Analysis of Lasiokaurin-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing Lasiokaurin (LAS)-induced apoptosis using flow cytometry. This compound, a natural diterpenoid compound, has demonstrated significant anti-tumor activity, primarily by inducing programmed cell death, or apoptosis, in various cancer cell lines.[1][2] Flow cytometry is a powerful technique to quantify the extent of apoptosis in a cell population, providing valuable data for drug efficacy studies.[3]
Principle of Apoptosis Detection by Flow Cytometry
The most common method for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay.[4][5] In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[5]
Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that is impermeant to live and early apoptotic cells with intact membranes.[5][7] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a strong red fluorescence.[7]
By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells.[7]
-
Annexin V+ / PI- : Early apoptotic cells.[7]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[7]
-
Annexin V- / PI+ : Necrotic cells (rarely observed).[7]
This compound's Mechanism of Apoptosis Induction
This compound has been shown to induce apoptosis in cancer cells through multiple signaling pathways. In breast cancer, this compound treatment leads to G2/M phase cell cycle arrest and subsequent apoptosis.[1][8] This is associated with the downregulation of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][8] The inhibition of PLK1 by this compound leads to decreased phosphorylation of CDC25C and AKT.[1]
Furthermore, this compound has been found to inhibit the PI3K/Akt/mTOR and STAT3 signaling pathways, both of which are critical for cell survival and proliferation.[2][9][10] By suppressing these pathways, this compound promotes apoptosis and inhibits tumor growth.[2][10] this compound has also been observed to induce DNA damage in triple-negative breast cancer cells.[10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in various studies.
Table 1: IC50 Values of this compound in Human Breast Cancer Cell Lines [2]
| Cell Line | Receptor Status | IC50 (µM) |
| MDA-MB-231 | Triple-Negative | Value not specified |
| MDA-MB-468 | Triple-Negative | Value not specified |
| MCF7 | ER+, PR+ | Value not specified |
Note: The original source mentions that the IC50 values were determined but does not provide the specific numerical data in the abstract.
Table 2: Effect of this compound on Apoptosis in Breast Cancer Cells [1][11]
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Apoptotic Cell Rate (%) |
| SK-BR-3 | Concentration-dependent | 48 | Significantly increased |
| MDA-MB-231 | Concentration-dependent | 48 | Significantly increased |
Note: The studies report a significant, concentration-dependent increase in the apoptotic cell rate but do not provide specific percentage values in the summarized text.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating cancer cells with this compound to induce apoptosis prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, SK-BR-3)
-
Complete cell culture medium
-
This compound (LAS) stock solution (dissolved in a suitable solvent like DMSO)
-
6-well plates or other suitable culture vessels
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells in a 6-well plate at a density of 8 x 10^4 cells/well.[1]
-
Incubate the cells for 12-24 hours to allow for attachment.[1]
-
Prepare different concentrations of this compound in complete cell culture medium from the stock solution. A vehicle-treated control (medium with the solvent used for the stock solution) should also be prepared.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).[1][9]
-
After incubation, proceed to the apoptosis analysis using the Annexin V/PI staining protocol.
Protocol 2: Annexin V/PI Staining for Flow Cytometry
This protocol details the steps for staining this compound-treated cells with Annexin V and PI for subsequent flow cytometry analysis.[4][7][12]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[7]
-
Cold 1X PBS
-
Flow cytometry tubes
Procedure:
-
Collect the cells, including any floating cells from the supernatant, by centrifugation. For adherent cells, first, detach them using a gentle method like trypsinization.
-
Wash the collected cells once with cold 1X PBS and centrifuge.[7]
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.[7]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[6][7]
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples on a flow cytometer as soon as possible (preferably within 4 hours).[12]
Flow Cytometry Analysis:
-
Set up compensation controls using single-stained samples (Annexin V only and PI only) to correct for spectral overlap.[7]
-
Use unstained cells to set the baseline fluorescence.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Visualizations
Caption: this compound-induced apoptosis signaling pathways.
Caption: Experimental workflow for Annexin V/PI staining.
References
- 1. This compound Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. kumc.edu [kumc.edu]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. This compound Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Anti-Cancer Activity of this compound in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Lasiokaurin-Induced Cell Cycle Arrest: Application Notes and Protocols for Propidium Iodide-Based Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of Lasiokaurin, a natural diterpenoid compound, on the cell cycle of cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
Introduction
This compound, derived from the plant Isodon rubescens, has demonstrated significant anti-tumor properties in various cancer models.[1] One of its key mechanisms of action is the induction of cell cycle arrest, thereby inhibiting cancer cell proliferation.[2] This document outlines the procedures for quantifying this compound-induced cell cycle arrest and illustrates the underlying molecular pathways.
Cell cycle analysis using propidium iodide is a well-established technique that utilizes a fluorescent intercalating agent to label DNA.[3][4] The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Data Presentation
This compound treatment has been shown to induce a significant G2/M phase arrest in breast cancer cell lines. The following table summarizes representative quantitative data of cell cycle distribution as analyzed by propidium iodide staining and flow cytometry after treatment with this compound.
| Treatment | Cell Line | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control (DMSO) | MDA-MB-231 | - | 60.5 | 25.3 | 14.2 | |
| This compound | MDA-MB-231 | 3 | 35.2 | 18.1 | 46.7 | |
| Control (DMSO) | SK-BR-3 | - | 55.8 | 28.1 | 16.1 | |
| This compound | SK-BR-3 | 3 | 30.7 | 15.4 | 53.9 |
Note: The data presented are illustrative of the expected trend based on published findings and may not represent exact values from a single experiment.
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle distribution in this compound-treated cells using propidium iodide staining and flow cytometry.
Materials
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-231, SK-BR-3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 1-5 µM) or vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Carefully remove the culture medium.
-
Wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with 2 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored at -20°C for several weeks at this stage.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide/RNase A staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission signal at ~617/20 nm (or equivalent red channel).
-
Collect at least 10,000 events per sample.
-
Use a linear scale for the DNA content histogram.
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Use the instrument's software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Visualizations
This compound has been reported to induce cell cycle arrest by modulating key signaling pathways involved in cell proliferation and division. The following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound.
This compound has been shown to downregulate the PLK1 (Polo-like kinase 1) signaling pathway, a key regulator of the G2/M transition.
Additionally, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.
References
Lasiokaurin Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes and dosages of Lasiokaurin (LAS), a natural diterpenoid compound, in various animal models based on recent preclinical research. The following protocols and data are intended to serve as a guide for designing and conducting in vivo studies to evaluate the therapeutic potential of this compound.
Data Summary: this compound Dosage and Administration in Rodent Models
The following tables summarize the quantitative data from key studies investigating the in vivo efficacy of this compound in different disease models.
Table 1: this compound Administration in Xenograft Mouse Models of Cancer
| Animal Model | Cancer Cell Line | Administration Route | Dosage | Treatment Frequency | Treatment Duration | Key Findings | Reference |
| BALB/c nude mice | MDA-MB-231 (Triple-Negative Breast Cancer) | Intraperitoneal (i.p.) | 5 mg/kg (Low Dose) | Daily | 20 days | Significantly reduced tumor volume and weight. | [1] |
| BALB/c nude mice | MDA-MB-231 (Triple-Negative Breast Cancer) | Intraperitoneal (i.p.) | 10 mg/kg (High Dose) | Daily | 20 days | Comparable efficacy to docetaxel (B913) (10 mg/kg) in reducing tumor growth. No significant impact on body weight. | [1] |
| BALB/c nude mice | MDA-MB-231 (Breast Cancer) | Intraperitoneal (i.p.) | 15 mg/kg | Every two days | 27 days | Significantly inhibited tumor growth and Ki67 expression, and induced apoptosis. No obvious toxicity observed. | [2][3] |
| BALB/c nude mice | CNE-2 (Nasopharyngeal Carcinoma) | Intraperitoneal (i.p.) | 10 mg/kg (Low Dose) | Daily | 12 days | Attenuated tumor growth. | [4] |
| BALB/c nude mice | CNE-2 (Nasopharyngeal Carcinoma) | Intraperitoneal (i.p.) | 20 mg/kg (High Dose) | Daily | 12 days | Significantly attenuated tumor growth without affecting body weight. | [4] |
| Murine model | MGC-803 (Gastric Cancer) | Not specified | Not specified | Not specified | Not specified | A derivative of this compound (compound 10) showed potent antitumor activity. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the in vivo administration of this compound.
Protocol 1: Evaluation of Anti-Tumor Activity in a Triple-Negative Breast Cancer (TNBC) Xenograft Model[1][6]
1. Animal Model:
-
Female BALB/c nude mice, 5 weeks old, weighing 18-22g.
2. Cell Culture and Implantation:
-
MDA-MB-231 human breast cancer cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Each mouse is inoculated subcutaneously in the fourth mammary fat pad with 5 x 10^6 MDA-MB-231 cells suspended in 0.1 mL of serum-free DMEM.
3. Tumor Growth and Grouping:
-
Tumor volumes are monitored regularly. The formula for calculating tumor volume is: (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 100-120 mm³, the mice are randomly divided into treatment and control groups.
4. This compound Preparation and Administration:
-
This compound is dissolved in a vehicle solution, for example, 5% Cremophor EL and 5% ethanol (B145695) in saline.
-
The treatment groups receive daily intraperitoneal (i.p.) injections of this compound at doses of 5 mg/kg (low dose) and 10 mg/kg (high dose).
-
The vehicle control group receives i.p. injections of the vehicle solution.
-
A positive control group may be included, receiving a standard chemotherapy drug like docetaxel (10 mg/kg, i.p.).
5. Monitoring and Endpoint:
-
Body weight and tumor volume are measured every two days.
-
After the treatment period (e.g., 20-27 days), the mice are euthanized.
-
Tumors and major organs are excised, weighed, and processed for further analysis (e.g., histopathology, immunohistochemistry, Western blot).
Protocol 2: Evaluation of Anti-Tumor Activity in a Nasopharyngeal Carcinoma (NPC) Xenograft Model[4]
1. Animal Model:
-
Male BALB/c nude mice, 6 weeks old.
2. Cell Culture and Implantation:
-
CNE-2 human nasopharyngeal carcinoma cells are cultured in appropriate media.
-
Each mouse is inoculated subcutaneously in the right armpit with 2 x 10^6 CNE-2 cells suspended in 0.1 mL of serum-free DMEM.
3. Tumor Growth and Grouping:
-
Tumor growth is monitored until the average tumor volume reaches approximately 100 mm³.
-
Mice are then randomized into different treatment groups.
4. This compound Preparation and Administration:
-
This compound is prepared in a vehicle of 5% Cremophor EL and 5% ethanol in saline.
-
Mice in the treatment groups receive daily i.p. injections of this compound at 10 mg/kg (low dose) or 20 mg/kg (high dose).
-
The control group receives daily i.p. injections of the vehicle.
5. Monitoring and Endpoint:
-
Body weights and tumor sizes are measured every two days.
-
The treatment continues for a specified period (e.g., 12 days), after which the mice are sacrificed.
-
Tumors are excised for weight measurement and further analysis.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the molecular pathways affected by this compound and a typical experimental workflow for in vivo studies.
Caption: this compound's multi-target mechanism in cancer cells.
Caption: Workflow for in vivo xenograft studies with this compound.
References
- 1. In Vitro and In Vivo Anti-Cancer Activity of this compound in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]
- 3. This compound Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. This compound derivatives: synthesis, antimicrobial and antitumor biological evaluation, and apoptosis-inducing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lasiokaurin for Cytotoxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Lasiokaurin for cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its cytotoxic mechanism of action?
A1: this compound (LAS) is a natural diterpenoid compound.[1] Its cytotoxic effects are primarily attributed to the induction of G2/M phase cell cycle arrest and apoptosis.[1][2][3] this compound has been shown to suppress key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt/mTOR and STAT3 pathways.[2] It also regulates Polo-like kinase 1 (PLK1), a critical protein in cell cycle progression, leading to cell cycle arrest and apoptosis.
Q2: What is a typical effective concentration range for this compound in cytotoxicity assays?
A2: The effective concentration of this compound varies depending on the cell line and the duration of exposure. For many breast cancer cell lines, the IC50 (the concentration that inhibits 50% of cell viability) values are typically in the low micromolar range, approximately 1-5 µM. For instance, in triple-negative breast cancer (TNBC) cells, concentrations of 2.5, 5, and 10 µM have been used to demonstrate inhibition of the PI3K/Akt/mTOR pathway. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). To maintain stability and avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium to the final desired concentration. It is critical to ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Q4: Which cytotoxicity assay is most suitable for use with this compound?
A4: A variety of assays can be used, and it is often recommended to use at least two different methods to confirm results.
-
Metabolic Assays (e.g., MTT): The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. It is a reliable method for evaluating the anti-proliferative effects of this compound.
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes, providing a direct measure of cytotoxicity. This is a good complementary assay as it is not directly dependent on the metabolic state of the cells.
-
Apoptosis Assays (e.g., Annexin V-FITC): Since this compound induces apoptosis, assays like Annexin V-FITC staining are crucial. This method uses flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis.
Troubleshooting and Optimization Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding: The cell suspension was not homogenous. 2. "Edge effect": Evaporation in the outer wells of the microplate. | 1. Ensure a homogenous single-cell suspension before and during seeding. Mix the cell suspension between pipetting into wells. 2. Avoid using the outer wells of the plate for critical samples; instead, fill them with sterile PBS or medium to maintain humidity. |
| This compound precipitation in culture medium | 1. Low solubility: The compound may be coming out of solution at the working concentration. 2. Improper dilution: Adding the DMSO stock directly to cold medium. | 1. Prepare fresh dilutions of this compound from the DMSO stock for each experiment. 2. Add the this compound DMSO stock to pre-warmed culture medium and mix gently but thoroughly to ensure it is fully dissolved before adding to cells. |
| Low signal or small dynamic range in the assay | 1. Suboptimal cell density: Cell number is too low or too high for the linear range of the assay. 2. Incorrect incubation time: The incubation period with this compound is too short or too long. | 1. Perform a cell titration experiment to determine the optimal cell seeding density for your specific cell line and assay. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for measuring cytotoxicity. |
| High background in LDH assay | 1. LDH in serum: The serum used in the culture medium contains LDH. 2. Cell lysis during handling: Rough pipetting or centrifugation can prematurely lyse cells. | 1. Use a low-serum or serum-free medium during the assay if your cells can tolerate it for the experiment's duration. 2. Handle cells gently. When centrifuging, use appropriate speeds to pellet cells without causing damage. |
| Unexpected cell death in vehicle control | 1. DMSO toxicity: The final concentration of DMSO in the culture medium is too high. | 1. Ensure the final DMSO concentration is consistent across all wells (including untreated controls) and does not exceed a non-toxic level (typically ≤ 0.5%). |
Data Presentation
Table 1: IC50 Values of this compound in Human Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| SK-BR-3 | ~1.59 |
| MDA-MB-231 | ~2.1 |
| BT-549 | ~2.58 |
| MCF-7 | ~4.06 |
| T-47D | ~4.16 |
| (Data sourced from MTT cell viability assays) |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. A common range to start with is 0.1 µM to 100 µM. Remove the old medium and add 100 µL of the medium containing the different this compound concentrations or vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm or 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
LDH Release Assay for Cytotoxicity
This protocol is based on common LDH assay kits.
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in steps 1 and 2 of the MTT assay protocol. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the experiment.
-
Vehicle control: Cells treated with the same concentration of DMSO as the test wells.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C, 5% CO2.
-
Sample Collection: Centrifuge the plate at ~300 x g for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate. Add 50 µL of the LDH reaction mixture (containing substrate and dye) to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Add 50 µL of stop solution. Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
This protocol provides a general procedure for detecting apoptosis by flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration. Include an untreated control.
-
Cell Collection:
-
Adherent cells: Gently trypsinize the cells, then wash with serum-containing media to inactivate trypsin. Collect all cells, including those floating in the medium (which may be apoptotic).
-
Suspension cells: Collect cells directly by centrifugation.
-
-
Washing: Centrifuge the cell suspension (1-5 x 10^5 cells) and wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100-500 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 5-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound signaling pathways leading to apoptosis.
References
Lasiokaurin experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the diterpenoid compound lasiokaurin (B1674529). This guide addresses potential issues related to experimental variability and reproducibility, offering solutions and detailed protocols to ensure reliable and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound (LAS) is a natural diterpenoid compound predominantly isolated from plants of the Isodon genus. It has demonstrated significant anti-cancer activity in various cancer models, including breast cancer and nasopharyngeal carcinoma.[1][2] Its primary biological effects include inducing cell cycle arrest, apoptosis, and inhibiting cell proliferation, migration, and invasion.[1][2]
Q2: What are the known molecular targets and signaling pathways of this compound?
A2: this compound has been shown to modulate several key signaling pathways involved in cancer progression. These include the inhibition of the PI3K/Akt/mTOR, STAT3, NF-κB, and PLK1 signaling pathways.[3] By targeting these pathways, this compound can interfere with critical cellular processes that drive tumor growth and survival.
Q3: What are the typical effective concentrations of this compound in in vitro studies?
A3: The effective concentration of this compound can vary depending on the cancer cell line. The half-maximal inhibitory concentration (IC50) for cell viability is generally observed in the low micromolar range. For instance, in various breast cancer cell lines, the IC50 values have been reported to be approximately between 1-5 µM.
Q4: Is this compound toxic to normal cells?
A4: Some studies have shown that this compound exhibits a weaker inhibitory effect on normal cells compared to cancer cells, suggesting a potential therapeutic window. However, it is crucial to determine the cytotoxicity of this compound on relevant normal cell lines for each specific experimental context.
Q5: Are there any known derivatives of this compound with improved activity?
A5: Yes, synthetic derivatives of this compound have been developed that exhibit more potent antiproliferative activity than the parent compound. For example, one derivative showed significantly lower IC50 values against gastric and esophageal cancer cell lines.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during this compound experimentation.
Issue 1: High Variability in Cell Viability Assays (e.g., MTT Assay)
-
Symptom: Inconsistent IC50 values across replicate experiments.
-
Possible Causes & Solutions:
-
Compound Solubility: this compound, as a diterpenoid, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation.
-
Chemical Interference: Components in the culture media or the compound itself can interfere with the MTT reagent. Run a control with this compound in cell-free media to check for direct reduction of MTT.
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to significant variability. Ensure a homogenous cell suspension and use a calibrated multichannel pipette.
-
Incubation Time: The timing of compound treatment and MTT incubation should be consistent across all experiments.
-
Edge Effects: Wells on the edge of the microplate are prone to evaporation. Avoid using the outer wells for experimental samples and fill them with sterile PBS or media.
-
Issue 2: Difficulty in Reproducing Apoptosis Data (Flow Cytometry)
-
Symptom: Inconsistent percentages of apoptotic cells between experiments.
-
Possible Causes & Solutions:
-
Reagent Quality and Handling: Annexin V binding is calcium-dependent; avoid using EDTA during cell detachment. Ensure apoptosis detection kits are stored correctly and not expired.
-
Cell Health: Use cells in the logarithmic growth phase. Over-confluent or starved cells can undergo spontaneous apoptosis.
-
Staining Protocol: Adhere to a standardized staining protocol with consistent incubation times and temperatures. Protect fluorescent dyes from light.
-
Flow Cytometer Settings: Instrument settings, such as voltages and compensation, must be properly calibrated for each experiment using appropriate controls.
-
Autofluorescence: Some natural compounds can be autofluorescent. Analyze an unstained, treated cell sample to check for any interference.
-
Issue 3: Inconsistent Results in In Vivo Xenograft Studies
-
Symptom: High variability in tumor growth rates and response to this compound treatment in animal models.
-
Possible Causes & Solutions:
-
Tumor Cell Heterogeneity: The inherent genetic and phenotypic variability within cancer cell lines can lead to different tumor growth rates.
-
Number of Inoculated Cells: The initial number of viable tumor cells that establish the tumor can vary, leading to different growth kinetics.
-
Animal Health and Husbandry: The overall health and stress levels of the animals can impact tumor growth and drug response. Maintain consistent housing and handling conditions.
-
Drug Formulation and Administration: Ensure the this compound formulation is stable and administered consistently (e.g., route, volume, time of day).
-
Tumor Measurement: Use a standardized method for tumor measurement (e.g., caliper measurements) and be consistent with the technique.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| SK-BR-3 | ~1.59 |
| MDA-MB-231 | ~2.1 |
| BT-549 | ~2.58 |
| MCF-7 | ~4.06 |
| T-47D | ~4.16 |
Table 2: IC50 Values of a this compound Derivative (Compound 10)
| Cell Line | IC50 (µM) |
| MGC-803 (Gastric Cancer) | 0.47 |
| CaEs-17 (Esophageal Cancer) | 0.20 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed breast cancer cells into 96-well plates at a density of 5 x 10³ cells per well.
-
Incubate for 12 hours to allow for cell attachment.
-
Treat cells with various concentrations of this compound for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the supernatant and add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the inhibition rate using the formula: Inhibition rate (%) = (1 - Absorbance of treated group / Absorbance of control group) × 100%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of FITC-labeled Annexin V and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells immediately by flow cytometry.
Cell Cycle Analysis
-
Seed cells in 60-mm dishes and treat with this compound for 24 or 48 hours.
-
Harvest the cells and fix them with ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with ice-cold PBS.
-
Incubate the cells with Propidium Iodide (PI) and RNase A for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
In Vivo Xenograft Mouse Model
-
Inoculate cancer cells (e.g., MDA-MB-231 or CNE-2) subcutaneously into the flank or mammary fat pad of immunodeficient mice.
-
Allow tumors to reach a palpable size (e.g., ~100 mm³).
-
Randomly assign mice to treatment groups (vehicle control, this compound low dose, this compound high dose, positive control).
-
Administer this compound (e.g., 5-20 mg/kg) or vehicle intraperitoneally daily for a specified period (e.g., 12-20 days).
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunoblotting, immunohistochemistry).
Visualizations
Caption: General experimental workflow for evaluating this compound.
Caption: Signaling pathways inhibited by this compound.
References
Overcoming Lasiokaurin resistance in cancer cell lines
Welcome to the technical support center for researchers investigating the diterpenoid Lasiokaurin (LAS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound resistance in cancer cell lines.
Disclaimer: Direct, published research on acquired resistance to this compound is currently limited. The guidance provided below is based on the known mechanisms of action of this compound and inferred resistance pathways derived from studies on inhibitors of these pathways (e.g., PLK1, PI3K/Akt/mTOR, STAT3).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a natural diterpenoid that exhibits anti-cancer activity by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[1] Its primary molecular mechanism involves the inhibition of several key signaling pathways critical for cancer cell proliferation and survival, including:
-
PLK1 Pathway: this compound reduces the mRNA and protein expression of Polo-like kinase 1 (PLK1). This inhibition leads to the downregulation of CDC25C and prevents AKT phosphorylation, ultimately causing G2/M arrest and apoptosis.[1][2]
-
PI3K/Akt/mTOR Pathway: this compound effectively inhibits the activation of the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway.[3][4] This pathway is a central regulator of cell growth, proliferation, and survival.
-
STAT3 Pathway: this compound has been shown to dampen the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in tumor growth and metastasis.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been fully elucidated, based on its known targets, resistance could plausibly arise from:
-
Target Alteration: Mutations in the PLK1 gene that prevent this compound binding or render the protein constitutively active.
-
Pathway Reactivation: Upregulation of parallel or downstream signaling pathways that bypass this compound's inhibitory effects. This can include feedback activation of receptor tyrosine kinases (RTKs) or activation of the MAPK/ERK pathway to compensate for PI3K/Akt inhibition.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), which actively pump this compound out of the cell, reducing its intracellular concentration.
-
Persistent STAT3 Activation: Constitutive activation of STAT3 signaling can mediate acquired drug resistance to a wide range of cancer therapies and may be a contributing factor.
-
Epithelial-to-Mesenchymal Transition (EMT): Activation of EMT programs, potentially through pathways like AXL-TWIST1, has been linked to resistance against PLK1 inhibitors.
Q3: What is a typical IC50 range for this compound in sensitive cell lines?
A3: The half-maximal inhibitory concentration (IC50) for this compound varies between cell lines. For sensitive breast cancer cell lines, IC50 values are typically in the low micromolar range. See the table below for published examples. A significant increase (e.g., >5-10 fold) in the IC50 value for your cell line compared to its parental line may indicate the development of resistance.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (24h) | IC50 (48h) | IC50 (72h) | Additional Published IC50 | Reference |
| MDA-MB-231 | Triple-Negative | 5.43 µM | 3.37 µM | 2.9 µM | ~2.1 µM | , |
| MDA-MB-468 | Triple-Negative | 3.42 µM | 1.84 µM | 1.6 µM | - | |
| SK-BR-3 | HER2+ | - | - | - | ~1.59 µM | |
| BT-549 | Triple-Negative | - | - | - | ~2.58 µM | |
| MCF-7 | ER+, PR+ | 8.35 µM | 5.69 µM | 5.16 µM | ~4.06 µM | , |
| T-47D | ER+, PR+ | - | - | - | ~4.16 µM | |
| MCF-10A | Non-tumorigenic | 25.84 µM | 6.69 µM | 5.95 µM | - |
Troubleshooting Guide: Overcoming this compound Resistance
This guide provides strategies to investigate and potentially overcome suspected this compound resistance in your cell line.
| Problem / Observation | Plausible Cause | Recommended Action / Troubleshooting Step |
| Increased IC50 value for this compound. | 1. Increased Drug Efflux: Overexpression of ABC transporters like P-gp/MDR1. | 1.1. Test for P-gp activity: Use a fluorescent P-gp substrate (e.g., Rhodamine 123) assay. Compare substrate accumulation in resistant vs. parental cells. 1.2. Co-treat with a P-gp inhibitor: Use a known P-gp inhibitor (e.g., Verapamil, Tariquidar) in combination with this compound to see if sensitivity is restored. 1.3. Quantify ABC transporter expression: Perform qPCR or Western blot for ABCB1 (MDR1) gene/protein expression. |
| No change in apoptosis or G2/M arrest upon LAS treatment. | 2. Bypass of PLK1 Inhibition: Reactivation of downstream pathways or compensatory signaling. | 2.1. Analyze PLK1 pathway proteins: Perform Western blot to check expression levels of PLK1, p-AKT, and CDC25C. In resistant cells, these may not be downregulated by LAS. 2.2. Investigate AXL/TWIST1 axis: Upregulation of this axis can confer resistance to PLK1 inhibitors. Test for increased AXL and TWIST1 expression via qPCR/Western blot. 2.3. Combination Therapy: Consider co-treatment with a statin (e.g., Simvastatin), which may re-sensitize cells by impairing the AXL pathway. |
| Cell proliferation continues despite LAS treatment. | 3. PI3K/Akt/mTOR Pathway Reactivation: Feedback loops or activation of parallel pathways (e.g., MAPK/ERK). | 3.1. Check for pathway reactivation: Perform Western blot for p-AKT, p-mTOR, p-ERK. Increased p-ERK may indicate activation of a bypass pathway. 3.2. Dual Inhibition Strategy: Combine this compound with a MEK inhibitor (e.g., Trametinib) to block the parallel MAPK/ERK pathway. 3.3. Assess PTEN status: Loss of the tumor suppressor PTEN can lead to resistance to PI3K pathway inhibitors. Check PTEN expression via Western blot. |
| Cells show markers of survival and anti-apoptosis. | 4. Persistent STAT3 Activation: STAT3 signaling is a known driver of acquired drug resistance. | 4.1. Measure STAT3 activity: Perform Western blot for phosphorylated STAT3 (p-STAT3). Persistently high levels in LAS-treated resistant cells is a key indicator. 4.2. Combination with STAT3 Inhibitor: Co-administer this compound with a known STAT3 inhibitor (e.g., Stattic, Napabucasin) to assess for synergistic effects and restoration of sensitivity. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Initial Culture: Begin with a parental cancer cell line known to be sensitive to this compound.
-
Dose Escalation: Culture the cells in media containing this compound at a concentration equal to the IC20 (concentration that inhibits 20% of growth).
-
Monitor and Passage: Continuously monitor the cells. When the growth rate returns to normal, passage the cells and double the concentration of this compound.
-
Repeat: Repeat the dose escalation process incrementally over several months.
-
Selection: The goal is to select for a population of cells that can proliferate in a this compound concentration that is lethal to the parental cell line (e.g., 5-10 times the original IC50).
-
Validation: Once a resistant population is established, validate the resistance by performing a dose-response curve (MTT assay) and comparing the IC50 value to the parental cell line.
-
Cryopreservation: Freeze down vials of the resistant cell line at various passages for future experiments.
Protocol 2: Western Blot for Key Resistance Markers
-
Cell Lysis: Treat parental and resistant cells with or without this compound for 24-48 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against: PLK1, p-AKT (Ser473), total AKT, p-STAT3 (Tyr705), total STAT3, P-gp/MDR1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to the loading control to compare protein expression between parental and resistant cell lines.
Visualizations: Pathways and Workflows
This compound's Known Signaling Pathways
Caption: this compound inhibits PLK1, PI3K, and STAT3 pathways.
Inferred Mechanisms of this compound Resistance
Caption: Plausible mechanisms of acquired resistance to this compound.
Workflow for Investigating Resistance
Caption: A logical workflow to identify and target LAS resistance.
References
Technical Support Center: Enhancing Lasiokaurin Bioavailability for In Vivo Research
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the bioavailability of lasiokaurin (B1674529) for in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a natural ent-kaurane diterpenoid compound isolated from plants of the Isodon genus. It has demonstrated significant anti-cancer activity in preclinical studies, particularly against triple-negative breast cancer and nasopharyngeal carcinoma.[1] Its therapeutic potential is attributed to its ability to induce cell cycle arrest, apoptosis, and DNA damage in cancer cells.[1][2]
Q2: What are the primary challenges in using this compound for in vivo studies?
A2: The main challenge for the in vivo application of this compound, like many other diterpenoids, is its poor aqueous solubility. This property can lead to low oral bioavailability, limiting its therapeutic efficacy when administered orally.[3][4] Consequently, achieving and maintaining effective therapeutic concentrations in target tissues can be difficult.
Q3: What signaling pathways are known to be modulated by this compound?
A3: this compound has been shown to inhibit several key signaling pathways implicated in cancer cell growth, proliferation, and survival. These include the PI3K/Akt/mTOR pathway, the STAT3 signaling pathway and the PLK1 signaling pathway. By targeting these pathways, this compound can exert its anti-tumor effects.
Q4: Are there any established methods to improve the bioavailability of compounds similar to this compound?
A4: Yes, various formulation strategies have been successfully applied to improve the bioavailability of oridonin (B1677485), a structurally similar ent-kaurane diterpenoid. These methods, which are applicable to this compound, include the preparation of solid dispersions, nanosuspensions, and other nanoformulations like nanostructured lipid carriers. For instance, a solid dispersion of oridonin was reported to increase its oral bioavailability by over 26-fold.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Poor solubility of this compound in aqueous solutions for in vitro assays.
-
Symptoms: Difficulty in dissolving the compound, precipitation upon addition to aqueous media, and inconsistent results in cell-based assays.
-
Possible Causes: this compound is a lipophilic molecule with inherently low water solubility.
-
Solutions:
-
Co-solvents: For initial in vitro testing, co-solvents such as DMSO or ethanol (B145695) can be used to prepare stock solutions. However, it is crucial to use a final concentration of the co-solvent that is non-toxic to the cells.
-
Formulation Approaches: For more physiologically relevant conditions, consider preparing a solid dispersion with a hydrophilic carrier like polyvinylpyrrolidone (B124986) (PVP) or using cyclodextrin (B1172386) inclusion complexes to enhance aqueous solubility.
-
Issue 2: Low and variable bioavailability in animal studies after oral administration.
-
Symptoms: Inconsistent and low plasma concentrations of this compound after oral gavage.
-
Possible Causes:
-
Poor dissolution in the gastrointestinal tract due to low aqueous solubility.
-
Susceptibility to first-pass metabolism in the liver.
-
-
Solutions:
-
Formulation Enhancement: Employ bioavailability-enhancing formulations such as solid dispersions, nanosuspensions, or lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS).
-
Route of Administration: For initial efficacy studies where oral bioavailability is a known issue, consider parenteral administration routes like intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass the gastrointestinal tract. In vivo studies on this compound have successfully used i.p. injection with a vehicle of 5% Cremophor EL and 5% ethanol in saline.
-
Issue 3: Difficulty in achieving desired therapeutic concentrations in tumor tissue.
-
Symptoms: Sub-optimal anti-tumor efficacy in xenograft models despite administration of what is considered a high dose.
-
Possible Causes:
-
Poor absorption and distribution to the tumor site.
-
Rapid clearance from systemic circulation.
-
-
Solutions:
-
Targeted Nanoformulations: Develop nanoformulations (e.g., liposomes, nanoparticles) that can passively target tumor tissue through the enhanced permeability and retention (EPR) effect. Surface modification of these nanoparticles with targeting ligands can further enhance tumor-specific delivery.
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your this compound formulation. This will help in optimizing the dosing regimen.
-
Data on Bioavailability Enhancement of a this compound Analog (Oridonin)
Since specific bioavailability data for this compound is limited, data from its structurally similar analog, oridonin, can provide valuable insights into the potential improvements achievable with different formulation strategies.
| Formulation Strategy | Carrier/Method | Fold Increase in Bioavailability (Relative to free drug) | Animal Model | Reference |
| Solid Dispersion | Polyvinylpyrrolidone K17 (PVP K17) using gas anti-solvent technique | 26.4 | Dogs | |
| Nanosuspension | High-pressure homogenization | Not directly reported as fold increase, but showed improved dissolution | - | |
| PEGylation | PEG20kDa-SA-Oridonin conjugate | ~2.1 (based on AUC) | Rats | |
| Nanostructured Lipid Carriers (NLCs) | Biotin-modified NLCs | 1.71 (relative bioavailability of 171.01%) | Rats | |
| Nanostructured Lipid Carriers (NLCs) | Non-modified NLCs | 1.43 (relative bioavailability of 143.48%) | Rats |
Key Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol describes a common method for preparing solid dispersions to enhance the solubility of poorly water-soluble drugs.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic carrier
-
Ethanol or other suitable organic solvent
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the desired amounts of this compound and the hydrophilic carrier (e.g., a 1:4 drug-to-carrier ratio).
-
Dissolve both the this compound and the carrier in a suitable volume of ethanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Caco-2 Cell Permeability Assay
This in vitro assay is used to predict the intestinal absorption of a compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hank's Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound test solution (dissolved in HBSS, final DMSO concentration <0.5%)
-
Lucifer yellow or another marker for monolayer integrity
-
LC-MS/MS for sample analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
To measure apical to basolateral (A-B) permeability, add the this compound test solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
To measure basolateral to apical (B-A) permeability, add the this compound test solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, measure the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber
-
A is the surface area of the Transwell membrane
-
C0 is the initial concentration of the drug in the donor chamber
-
-
Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B). An ER > 2 suggests the involvement of active efflux transporters.
In Vivo Xenograft Mouse Model for Efficacy Studies
This protocol outlines the general procedure for establishing a xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
This compound formulation for injection (e.g., dissolved in 5% Cremophor EL, 5% ethanol in saline)
-
Calipers for tumor measurement
-
Anesthetic
Procedure:
-
Culture the cancer cells to the desired confluence.
-
Harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), with or without Matrigel, to the desired concentration (e.g., 1-5 x 10^6 cells per 100 µL).
-
Subcutaneously or orthotopically (e.g., into the mammary fat pad) inject the cell suspension into the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound formulation (e.g., 5-10 mg/kg) and vehicle control to the respective groups via the chosen route of administration (e.g., intraperitoneal injection) according to the desired dosing schedule (e.g., daily).
-
Measure the tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
Signaling Pathway and Experimental Workflow Diagrams
References
Lasiokaurin Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of lasiokaurin (B1674529) in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users identify and address challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Inconsistent results, such as variable IC50 values or unexpected biological responses, can be indicative of compound instability in the cell culture medium. This compound, an ent-kaurane diterpenoid, may be susceptible to degradation under typical cell culture conditions (37°C, aqueous environment, neutral pH). It is recommended to perform a stability assessment to determine the half-life of this compound in your specific experimental setup.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. To minimize degradation, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to prevent solvent-induced cytotoxicity.
Q3: Are there any components in the cell culture media that could degrade this compound?
A3: While specific data on this compound is limited, components in cell culture media, such as serum proteins, amino acids, or vitamins, can potentially interact with and degrade small molecules. The pH of the medium can also influence the stability of a compound. It is advisable to test the stability of this compound in both basal medium and complete medium containing fetal bovine serum (FBS) to assess the impact of these components.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. These include the inhibition of the PI3K/Akt/mTOR, STAT3, MAPK, and NF-κB pathways.[1] It has also been reported to suppress the expression of PLK1, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[2][3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound that may be related to its stability.
| Problem | Possible Cause | Suggested Solution |
| Variable IC50 values across experiments. | This compound may be degrading over the course of the experiment, leading to a decrease in the effective concentration. | Perform a time-course experiment to assess the stability of this compound in your cell culture medium. Prepare fresh working solutions for each experiment from a frozen stock. Consider shorter incubation times if significant degradation is observed. |
| Lower than expected potency. | The compound may have degraded in the stock solution or in the culture medium before exerting its full biological effect. | Aliquot stock solutions to minimize freeze-thaw cycles. Protect stock solutions and treated plates from light. Assess the stability of this compound at 37°C in your specific cell culture medium. |
| Precipitation observed in the culture medium. | This compound may have poor solubility in the aqueous culture medium, especially at higher concentrations. The final DMSO concentration might be too low to maintain solubility. | Ensure the final DMSO concentration is sufficient to keep this compound in solution, but still non-toxic to the cells (typically <0.1%). Visually inspect the medium for any signs of precipitation after adding the compound. |
| Inconsistent results between different cell lines. | Different cell lines may metabolize this compound at different rates, affecting its intracellular concentration and activity. | While not strictly a stability issue in the medium, cellular metabolism can impact the effective concentration of the compound. Consider this as a biological variable when comparing results across different cell lines. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol describes a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640), with and without 10% FBS
-
Phosphate-buffered saline (PBS)
-
HPLC system with a suitable column (e.g., C18)
-
96-well plates
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solutions: Dilute the stock solution in the cell culture medium (with and without FBS) and PBS to a final concentration of 10 µM.
-
Incubation: Add 200 µL of each working solution to triplicate wells of a 96-well plate. Incubate the plate at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). For the 0-hour time point, collect the sample immediately after preparation.
-
Sample Analysis: Analyze the concentration of this compound in each sample by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. Plot the percentage remaining versus time to determine the stability profile.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, SK-BR-3)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a series of dilutions of this compound (e.g., 0.1 to 10 µM) for 48 or 72 hours. Include a vehicle control (DMSO only).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various breast cancer cell lines after 72 hours of treatment.[2][4]
| Cell Line | IC50 (µM) |
| SK-BR-3 | ~1.59 |
| MDA-MB-231 | ~2.1 |
| BT-549 | ~2.58 |
| MCF-7 | ~4.06 |
| T-47D | ~4.16 |
Visualizations
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Lasiokaurin Off-Target Effects: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers working with Lasiokaurin in preclinical models. The following sections address potential off-target effects, provide quantitative data on cytotoxicity, and offer detailed protocols for key experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: The primary concern regarding off-target effects of cytotoxic compounds is their impact on non-cancerous cells. This compound, an ent-kaurane diterpenoid, has demonstrated a degree of selectivity for cancer cells over normal cells. However, like many chemotherapeutic agents, it can exhibit cytotoxicity in non-cancerous cell lines, typically at higher concentrations. One study has shown that while this compound is potent against triple-negative breast cancer (TNBC) cell lines, its inhibitory effect on the normal human breast cell line, MCF-10A, is comparatively weaker. In vivo studies have also suggested that this compound can be administered at effective doses without causing significant toxicity or loss of body weight in mouse models.
Q2: Does this compound inhibit kinases other than its intended targets?
A2: Currently, there is no publicly available data from a comprehensive kinase inhibitor profiling panel specifically for this compound. Such a screen would definitively identify off-target kinase interactions. However, studies on the related compound Oridonin, another ent-kaurane diterpenoid, have shown it can directly inhibit AKT kinase activity while having no effect on other kinases in the PI3K/Akt/mTOR pathway such as mTOR and PDK1, or other signaling kinases like JNK1/2 and ERK1/2. This suggests that some ent-kaurane diterpenoids may have a degree of selectivity. Without a specific kinase panel for this compound, researchers should be mindful of potential off-target kinase inhibition and consider validating findings with complementary methods.
Q3: I am observing high background in my MTT assay when using this compound. What could be the cause?
A3: High background absorbance in an MTT assay can stem from several factors. One possibility is the direct reduction of the MTT reagent by the compound itself. To test for this, you should run a control plate with media, MTT, and this compound at the concentrations used in your experiment, but without cells. If a color change occurs, this compound may be directly reducing the MTT. In this case, an alternative viability assay that does not rely on cellular metabolism, such as the Sulforhodamine B (SRB) or Lactate Dehydrogenase (LDH) assay, should be considered. Other common causes of high background include contamination of the culture medium, the presence of phenol (B47542) red in the medium, or degradation of the MTT solution.
Q4: My in vivo xenograft study with this compound is showing inconsistent tumor growth. What are some potential reasons?
A4: Inconsistent tumor growth in xenograft models can be attributed to several factors. The initial implantation technique is critical; ensure a consistent number of viable cells are injected into the same anatomical location (e.g., mammary fat pad for breast cancer models). The use of an extracellular matrix gel, such as Matrigel, can improve tumor take and growth rates. Additionally, the health and immune status of the mice can impact tumor engraftment and growth. It is also important to begin treatment when tumors have reached a consistent, predetermined size across all animals. Regular and accurate measurement of tumor volume using calipers is essential for reliable data.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
The following table summarizes the 50% inhibitory concentration (IC50) of this compound in various human breast cancer cell lines and a non-cancerous human breast cell line.
| Cell Line | Cell Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.43 | 3.37 | 2.9 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 3.42 | 1.84 | 1.6 | |
| MCF7 | ER/PR Positive Breast Cancer | 8.35 | 5.69 | 5.16 | |
| SK-BR-3 | HER2+ Breast Cancer | ~1.59 | Not Reported | Not Reported | |
| BT-549 | Triple-Negative Breast Cancer | ~2.58 | Not Reported | Not Reported | |
| T-47D | ER/PR Positive Breast Cancer | ~4.16 | Not Reported | Not Reported | |
| MCF-10A | Non-Cancerous Breast Epithelial | 25.84 | 6.69 | 5.95 |
Signaling Pathways and Experimental Workflows
This compound has been shown to inhibit several key signaling pathways involved in cancer cell proliferation and survival. The diagrams below illustrate these pathways and a typical experimental workflow for assessing this compound's effects.
Diterpenoid Drug Development and Formulation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diterpenoids. Here, you will find information to address common challenges in diterpenoid drug development and formulation, including poor solubility, low bioavailability, and chemical instability.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in the development of diterpenoid-based drugs?
A1: The primary challenges in diterpenoid drug development stem from their physicochemical properties. Many diterpenoids are highly lipophilic and have complex structures, leading to:
-
Poor Aqueous Solubility: This is a significant hurdle as it can limit dissolution in the gastrointestinal tract, which is essential for oral absorption.[1][2]
-
Low Oral Bioavailability: Poor solubility, coupled with potential first-pass metabolism, often results in low and variable absorption of diterpenoids when administered orally.[3][4][5][6]
-
Chemical Instability: Some diterpenoids are susceptible to degradation under certain pH, temperature, and light conditions, which can affect their shelf-life and therapeutic efficacy.[1]
Q2: What are the common strategies to improve the solubility of diterpenoids?
A2: Several formulation strategies can be employed to enhance the solubility of diterpenoids:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing the diterpenoid in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of poorly soluble drugs.[3][4][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can encapsulate lipophilic diterpenoids and improve their solubilization in the gastrointestinal fluids.[7][8]
-
Co-solvents: Using a mixture of solvents can often achieve higher solubility than a single solvent.
Q3: How can the oral bioavailability of diterpenoids be enhanced?
A3: Enhancing oral bioavailability is closely linked to improving solubility and absorption. Strategies include:
-
Nanoformulations: Encapsulating diterpenoids in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect the drug from degradation, improve its absorption across the intestinal wall, and increase its systemic circulation time.[7][8][9][10][11]
-
Bioenhancers: Co-administration with bioenhancers, such as piperine, can inhibit metabolic enzymes and efflux pumps in the intestine, thereby increasing the absorption of the diterpenoid.[3][4][5]
-
Prodrugs: Modifying the diterpenoid structure to create a more soluble prodrug that is converted to the active form in the body can be an effective approach.
Q4: What are the key stability concerns for diterpenoids and how can they be addressed?
A4: Diterpenoids can be sensitive to hydrolysis, oxidation, and photodegradation. To address these issues:
-
pH Control: Maintaining an optimal pH in the formulation is crucial, as some diterpenoids are unstable in alkaline or acidic conditions.[1]
-
Antioxidants: Including antioxidants in the formulation can prevent oxidative degradation.
-
Light Protection: Storing the drug product in light-resistant packaging is essential for photosensitive diterpenoids.
-
Lyophilization: Freeze-drying can improve the long-term stability of diterpenoid formulations, especially for those susceptible to hydrolysis.
Troubleshooting Guides
Poor Diterpenoid Solubility
| Problem | Possible Cause | Suggested Solution |
| Diterpenoid precipitates out of solution during stock preparation. | The solvent has a low solubilizing capacity for the diterpenoid. | 1. Try a different solvent with a different polarity. Common solvents for diterpenoids include DMSO, ethanol, and methanol (B129727).[12][13][14][15][16][17] 2. Gently warm the solution or use sonication to aid dissolution. 3. Prepare a more dilute stock solution. |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. | The diterpenoid is poorly soluble in the final aqueous medium. | 1. Decrease the final concentration of the diterpenoid in the aqueous buffer. 2. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, if tolerated by the experimental system. 3. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to prevent rapid precipitation. |
| Low and inconsistent results in in vitro assays. | Poor solubility leads to an unknown and variable concentration of the dissolved diterpenoid. | 1. Determine the solubility of the diterpenoid in the assay medium beforehand. 2. Consider using a formulation approach, such as complexation with cyclodextrins, to increase the aqueous solubility. |
Low Bioavailability in Animal Studies
| Problem | Possible Cause | Suggested Solution |
| Low and variable plasma concentrations after oral administration. | Poor absorption due to low solubility and/or first-pass metabolism. | 1. Develop a nanoformulation (e.g., solid lipid nanoparticles, polymeric nanoparticles) to enhance absorption.[7][8][9][10][11] 2. Co-administer the diterpenoid with a bioenhancer like piperine.[3][4][5] 3. Consider alternative routes of administration, such as intravenous, if oral delivery proves too challenging. |
| High inter-individual variability in pharmacokinetic data. | Inconsistent dissolution and absorption in the gastrointestinal tract. | 1. Optimize the formulation to ensure consistent drug release. 2. Control for factors that can influence gastrointestinal physiology in the animal model (e.g., fasting state). |
Formulation Instability
| Problem | Possible Cause | Suggested Solution |
| Degradation of the diterpenoid in the formulation over time. | Chemical instability due to hydrolysis, oxidation, or photodegradation. | 1. Conduct forced degradation studies to identify the degradation pathways. 2. Adjust the pH of the formulation to a range where the diterpenoid is most stable.[1] 3. Incorporate antioxidants or chelating agents. 4. Protect the formulation from light. |
| Changes in the physical properties of the formulation (e.g., particle size increase in a nanosuspension). | Physical instability of the formulation. | 1. Optimize the stabilizer concentration in the nanosuspension. 2. Evaluate the effect of temperature on the stability of the formulation and determine the optimal storage conditions. |
Quantitative Data
Table 1: Solubility of Selected Diterpenoids in Common Solvents
| Diterpenoid | Solvent | Solubility | Reference |
| Paclitaxel (B517696) | DMSO | ~5-25 mg/mL | [15][17] |
| Ethanol | ~1.5-20 mg/mL | [15][17] | |
| Water | Very poorly soluble (~10-20 µM) | [12] | |
| Andrographolide (B1667393) | DMSO | ~3 mg/mL | [14] |
| Ethanol | ~0.2 mg/mL | [14] | |
| Methanol | Higher than in ethanol | [1][16][18][19] | |
| Water | Almost insoluble | [1] | |
| Carnosic Acid | DMSO | ~30 mg/mL | [13] |
| Ethanol | ~30 mg/mL | [13] | |
| Water | Sparingly soluble | [13] |
Table 2: Enhancement of Oral Bioavailability of Diterpenoids
| Diterpenoid | Formulation | Fold Increase in Bioavailability (Compared to Control) | Animal Model | Reference |
| Paclitaxel | Solid Lipid Nanoparticles (SLNs) | ~10-fold (in plasma) | Mice | [7] |
| Nanosponges | ~3-fold | Rats | [10] | |
| Supercritical Anti-Solvent Fluidized Bed (SAS-FB) with TPGS | 2.66-fold | Rats | [9] | |
| Andrographolide | Co-administration with β-cyclodextrin | 1.31 to 1.96-fold | Dogs | [3][4][5][6] |
| Co-administration with SDS and piperine | 1.31 to 1.96-fold | Dogs | [3][4][5][6] | |
| Nanosuspension with TPGS | - (Significantly increased Cmax and AUC) | Rats | [2] |
Experimental Protocols
HPLC Method for Quantification of Diterpenoids
This protocol provides a general guideline for the quantification of diterpenoids in a formulation or plant extract. Optimization will be required based on the specific diterpenoid and matrix.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and water (with or without an acid modifier like formic acid or acetic acid)
-
Diterpenoid reference standard
-
Methanol or other suitable solvent for sample preparation
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the diterpenoid reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample (e.g., lyophilized nanoformulation powder or dried plant extract).
-
Dissolve the sample in a known volume of solvent. Sonication may be used to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often used. For example, start with a lower concentration of acetonitrile in water and gradually increase the acetonitrile concentration over time. A common starting point is a gradient of 20% to 90% acetonitrile over 30-40 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific diterpenoid (often in the range of 210-280 nm).
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solutions.
-
Quantify the amount of diterpenoid in the sample by comparing its peak area to the calibration curve.
-
Troubleshooting HPLC Analysis:
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase; column overload. | 1. Lower the pH of the mobile phase (if compatible with the analyte and column). 2. Use a highly deactivated (end-capped) column. 3. Reduce the sample concentration.[20][21][22][23] |
| Split Peaks | Column void; partially blocked frit. | 1. Reverse and flush the column (if recommended by the manufacturer). 2. Replace the column frit or the column itself.[23] |
| Poor Resolution | Inappropriate mobile phase composition or gradient. | 1. Optimize the mobile phase gradient profile (e.g., make it shallower). 2. Try a different organic modifier (e.g., methanol instead of acetonitrile). |
In Vitro Dissolution Testing for Diterpenoid Nanoformulations
This protocol describes a common method for evaluating the in vitro release of a diterpenoid from a nanoformulation using a dialysis bag method with a USP Apparatus 2 (Paddle Apparatus).
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dialysis tubing (with an appropriate molecular weight cut-off to retain the nanoparticles but allow the free drug to pass through)
-
Dissolution medium (e.g., phosphate-buffered saline (PBS) pH 7.4, with or without a surfactant like Tween 80 to maintain sink conditions)
-
Diterpenoid nanoformulation
-
HPLC system for drug quantification
Procedure:
-
Preparation of the Dissolution Medium:
-
Prepare the dissolution medium and deaerate it to prevent bubble formation.
-
Pre-warm the medium to 37 ± 0.5 °C.
-
-
Preparation of the Dialysis Bag:
-
Cut a piece of dialysis tubing of the desired length and hydrate (B1144303) it according to the manufacturer's instructions.
-
Securely close one end of the tubing with a clip.
-
Accurately pipette a known amount of the diterpenoid nanoformulation into the dialysis bag.
-
Securely close the other end of the bag, ensuring no leakage.
-
-
Dissolution Test:
-
Place 900 mL of the pre-warmed dissolution medium into each dissolution vessel.
-
Place the paddle at the specified height.
-
Place the prepared dialysis bag into the dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 or 100 rpm).
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the dissolution medium from each vessel.
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a validated HPLC method. . Calculate the cumulative percentage of drug released at each time point.
-
Accelerated Stability Testing Protocol
This protocol outlines a general approach for conducting an accelerated stability study on a diterpenoid formulation.
Objective: To predict the long-term stability of the formulation by subjecting it to elevated temperature and humidity conditions.
Materials and Equipment:
-
Stability chambers capable of controlling temperature and relative humidity (RH)
-
The diterpenoid formulation in its final proposed packaging
-
Analytical instruments for assessing the quality attributes of the formulation (e.g., HPLC for drug content and degradation products, particle size analyzer for nanoformulations)
Procedure:
-
Study Design:
-
Storage Conditions: A common accelerated condition is 40 °C ± 2 °C / 75% RH ± 5% RH.
-
Time Points: Samples are typically pulled at 0, 1, 2, 3, and 6 months.
-
Tests: The formulation should be tested for key quality attributes at each time point. These may include:
-
Appearance
-
Assay of the diterpenoid
-
Quantification of degradation products
-
Particle size and polydispersity index (for nanoformulations)
-
Zeta potential (for nanoformulations)
-
pH (for liquid formulations)
-
In vitro drug release
-
-
-
Execution:
-
Place a sufficient number of samples in the stability chamber.
-
At each time point, remove the required number of samples and perform the pre-defined tests.
-
-
Data Analysis:
-
Analyze the data to identify any trends in the degradation of the diterpenoid or changes in the physical properties of the formulation.
-
The data can be used to estimate the shelf-life of the product under the recommended storage conditions.
-
Visualizations
Signaling Pathway: PKCδ-mediated Apoptosis
Caption: PKCδ-mediated intrinsic apoptotic signaling pathway.
Experimental Workflow: Development of Diterpenoid Nanoformulation
Caption: Workflow for developing a diterpenoid nanoformulation.
Logical Diagram: Challenges and Solutions in Diterpenoid Formulation
Caption: Overcoming diterpenoid formulation challenges.
References
- 1. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Lipid-Based Nanoparticles for Enhancing the Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Enhanced oral paclitaxel bioavailability after administration of paclitaxel-loaded nanosponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoformulated Terpenoids in Cancer: A Review of Therapeutic Applications, Mechanisms, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. usbio.net [usbio.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. scienceasia.org [scienceasia.org]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. agilent.com [agilent.com]
Lasiokaurin Toxicity in Normal Cells: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for assessing the toxicity of lasiokaurin (B1674529) in normal (non-cancerous) cell lines. The following question-and-answer format directly addresses potential issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in normal human cell lines?
A1: Current research indicates that this compound exhibits a degree of cytotoxicity to normal cells, although this effect is generally less potent compared to its impact on cancer cells.[1] One study identified the half-maximal inhibitory concentration (IC50) of this compound in the non-tumorigenic human breast epithelial cell line, MCF-10A, to be 56.86 µM. It is crucial to determine the IC50 value empirically in the specific normal cell line being used in your experiments, as sensitivity can vary between cell types.
Q2: My cell viability assay shows high toxicity of this compound in my normal cell line at low concentrations. What could be the reason?
A2: Several factors could contribute to this observation:
-
Cell Line Sensitivity: The specific normal cell line you are using may be particularly sensitive to this compound.
-
Compound Purity: Ensure the purity of your this compound sample. Impurities could contribute to unexpected toxicity.
-
Assay Conditions: Review your experimental protocol. Factors such as seeding density, incubation time, and the type of viability assay used can influence the results. For example, longer exposure times will generally result in lower IC50 values.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your culture medium is non-toxic to the cells. Always include a solvent control in your experiments.
Q3: What are the known cellular mechanisms of this compound's effects in normal cells?
A3: The majority of research on this compound's mechanisms has been conducted in cancer cell lines. In cancer cells, this compound has been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways such as the PI3K/Akt/mTOR and STAT3 pathways.[1] While it is plausible that similar mechanisms may be at play in normal cells, particularly at higher concentrations, there is currently a lack of specific studies on the molecular effects of this compound in non-malignant cells. It is recommended to investigate these endpoints in your normal cell line of interest to understand the specific cellular response.
Q4: How can I determine if this compound is inducing apoptosis in my normal cell line?
A4: The Annexin V/Propidium (B1200493) Iodide (PI) apoptosis assay is a standard method. This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Key indicators of apoptosis to look for are an increase in the Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis) cell populations.
Q5: Does this compound affect the cell cycle of normal cells?
A5: In cancer cells, this compound can induce cell cycle arrest.[1] To determine if this occurs in your normal cell line, you can perform cell cycle analysis using flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide (PI). A significant increase in the percentage of cells in a particular phase of the cell cycle (e.g., G1, S, or G2/M) would indicate a cell cycle arrest.
Quantitative Data Summary
The following table summarizes the available quantitative data for the cytotoxicity of this compound in a normal human cell line.
| Cell Line | Cell Type | Assay | IC50 (µM) | Exposure Time |
| MCF-10A | Non-tumorigenic breast epithelial | MTT | 56.86 | Not Specified |
Note: This data is based on a single study and may not be representative of all normal cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in your experimental design and troubleshooting.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and solvent controls.
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or SDS in HCl).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Troubleshooting Guide: MTT Assay
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects, or pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for consistency. |
| Low signal or no difference between treated and control | Insufficient cell number, short incubation time with MTT, or inactive MTT reagent. | Optimize cell seeding density. Increase MTT incubation time. Check the quality and storage of the MTT reagent. |
| High background absorbance | Contamination of culture or reagents. | Use aseptic techniques. Ensure all reagents are sterile. |
Apoptosis (Annexin V/PI) Assay
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Troubleshooting Guide: Apoptosis Assay
| Issue | Possible Cause | Solution |
| High percentage of necrotic cells in control | Harsh cell handling during harvesting. | Handle cells gently, avoid vigorous vortexing. Use a lower trypsin concentration or shorter incubation time if applicable. |
| Low Annexin V signal | Insufficient incubation time with Annexin V, or apoptosis has not been induced. | Increase incubation time with Annexin V. Use a positive control for apoptosis to validate the assay. |
| High background fluorescence | Incomplete washing of cells. | Ensure thorough washing of cells with PBS before staining. |
Visualizations
Experimental Workflow for this compound Cytotoxicity Assessment
Caption: Workflow for assessing this compound toxicity in normal cells.
Potential Signaling Pathways Affected by this compound
Caption: Potential signaling pathways inhibited by this compound.
References
Validation & Comparative
Lasiokaurin Demonstrates Potent In Vivo Anti-Cancer Efficacy: A Comparative Analysis
For Immediate Release
New research findings validate the significant in vivo anti-cancer effects of Lasiokaurin (LAS), a natural diterpenoid compound. In preclinical xenograft models of triple-negative breast cancer (TNBC) and nasopharyngeal carcinoma (NPC), this compound has been shown to effectively inhibit tumor growth, positioning it as a promising candidate for further oncological drug development. This guide provides a comparative analysis of this compound's in vivo performance against other anti-cancer agents, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound in Xenograft Models
This compound's anti-tumor activity has been rigorously evaluated in well-established xenograft mouse models. The data presented below summarizes its efficacy in comparison to a vehicle control, the standard chemotherapeutic agent Docetaxel, and its structural analog, Oridonin.
Triple-Negative Breast Cancer (TNBC) Model: MDA-MB-231 Xenografts
In a study utilizing MDA-MB-231 human breast cancer cells, this compound exhibited a dose-dependent inhibition of tumor growth.[1] At a high dose, its efficacy was comparable to that of Docetaxel, a commonly used chemotherapy drug for TNBC.[1]
| Treatment Group | Dosage & Administration | Mean Tumor Volume (mm³) ± SEM | Mean Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle | Saline (i.p. daily) | Approx. 800 | Approx. 0.6 | 0 |
| This compound (Low Dose) | 5 mg/kg (i.p. daily) | Approx. 400 | Approx. 0.3 | ~50 |
| This compound (High Dose) | 10 mg/kg (i.p. daily) | Approx. 250 | Approx. 0.2 | ~68 |
| Docetaxel | 10 mg/kg (i.p. daily) | Approx. 250 | Approx. 0.2 | ~68 |
Note: The above data is approximated from graphical representations in the source material. Tumor growth inhibition is calculated relative to the vehicle control group.
Nasopharyngeal Carcinoma (NPC) Model: CNE-2 Xenografts
This compound also demonstrated significant tumor growth inhibition in a CNE-2 nasopharyngeal carcinoma xenograft model.
| Treatment Group | Dosage & Administration | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle | Saline (i.p. daily) | Approx. 1000 | 0 |
| This compound | 10 mg/kg (i.p. daily) | Approx. 400 | ~60 |
Note: The above data is approximated from graphical representations in the source material. Tumor growth inhibition is calculated relative to the vehicle control group.
Comparative View: this compound vs. Oridonin
While a direct in vivo comparison in the same study is not available, in vitro evidence suggests that this compound is more potent than its structural analog, Oridonin, in reducing the viability of TNBC cells.[1] One study on an Oridonin derivative in an MDA-MB-231 xenograft model showed significant tumor growth inhibition, suggesting the potential of this class of compounds.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of multiple critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Caption: this compound's multi-target inhibition of key oncogenic signaling pathways.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Animal Xenograft Models
1. Triple-Negative Breast Cancer (TNBC) Xenograft Model
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Cell Implantation: 5 x 10^6 MDA-MB-231 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: When tumors reached a palpable size (approximately 100-150 mm³), mice were randomly assigned to treatment and control groups.
-
Drug Administration:
-
This compound: Administered via intraperitoneal (i.p.) injection daily at doses of 5 mg/kg and 10 mg/kg.
-
Docetaxel: Administered via i.p. injection daily at a dose of 10 mg/kg.
-
Vehicle Control: Administered a corresponding volume of saline solution via i.p. injection daily.
-
-
Monitoring: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width²) / 2. Body weight was monitored as an indicator of toxicity.
-
Endpoint: The study was terminated after a predefined period (e.g., 21 days), and tumors were excised and weighed.
2. Nasopharyngeal Carcinoma (NPC) Xenograft Model
-
Cell Line: CNE-2 human nasopharyngeal carcinoma cells.
-
Animal Model: Male BALB/c nude mice (4-6 weeks old).
-
Cell Implantation: 5 x 10^6 CNE-2 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: Once tumors were established (approximately 100 mm³), mice were randomized into treatment groups.
-
Drug Administration:
-
This compound: Administered via i.p. injection daily at a dose of 10 mg/kg.
-
Vehicle Control: Administered a corresponding volume of saline solution via i.p. injection daily.
-
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.
References
Lasiokaurin vs. Oridonin: A Comparative Cytotoxicity Study
A detailed analysis of the anti-cancer properties of two natural diterpenoids, Lasiokaurin and Oridonin, this guide provides researchers, scientists, and drug development professionals with a comparative overview of their cytotoxic effects, supported by experimental data and detailed methodologies.
Introduction
This compound and Oridonin are two prominent members of the ent-kaurane diterpenoid family of natural compounds, primarily isolated from plants of the Isodon genus. Both compounds have garnered significant interest in the field of oncology for their potent anti-tumor activities. This guide presents a comparative analysis of their cytotoxicity, drawing upon published experimental data to elucidate their mechanisms of action and therapeutic potential.
Comparative Cytotoxicity Data
The cytotoxic effects of this compound and Oridonin have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions such as cell line, exposure time, and assay method can vary between studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| This compound | SK-BR-3 | Breast Cancer | 1.59 | Not Specified | [1] |
| MDA-MB-231 | Breast Cancer | 2.1 | Not Specified | [1] | |
| BT-549 | Breast Cancer | 2.58 | Not Specified | [1] | |
| MCF-7 | Breast Cancer | 4.06 | Not Specified | [1] | |
| T-47D | Breast Cancer | 4.16 | Not Specified | [1] | |
| MGC-803 | Gastric Cancer | 0.47 (Derivative 10) | Not Specified | ||
| CaEs-17 | Esophageal Cancer | 0.20 (Derivative 10) | Not Specified | ||
| Oridonin | PC3 | Prostate Cancer | ~30 | 24 | |
| DU145 | Prostate Cancer | ~35 | 24 | ||
| HGC-27 | Gastric Cancer | 3.61 - 21.11 | 72 | ||
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 | ||
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 | ||
| HCT116 | Colon Cancer | 6.84 | Not Specified | ||
| HL-60 | Promyelocytic Leukemia | 0.84 (Derivative 2) | Not Specified | ||
| BEL-7402 | Liver Cancer | 1.00 (Derivative 3) | Not Specified | ||
| BGC-7901 | Gastric Cancer | 1.05 (Derivative 4) | Not Specified |
Mechanisms of Action: A Comparative Overview
Both this compound and Oridonin exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. However, the specific signaling pathways they modulate can differ.
This compound has been shown to induce G2/M phase cell cycle arrest and apoptosis in breast cancer cells by downregulating the PLK1 pathway. It also inhibits the PI3K/Akt/mTOR and STAT3 signaling pathways, which are crucial for cancer cell proliferation and survival. Studies have also indicated that this compound can induce DNA damage in triple-negative breast cancer cells.
Oridonin induces apoptosis through multiple signaling pathways. In prostate cancer cells, it inhibits the PI3K/Akt signaling pathway, leading to the accumulation of p53, G2/M phase arrest, and apoptosis. In gastric cancer cells, Oridonin can activate the JNK signaling pathway and the mitochondria-dependent pathway, involving the release of cytochrome c and activation of caspases. Furthermore, it has been shown to inhibit the proliferation of esophageal squamous cell carcinoma cells by targeting cytoskeletal proteins.
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams illustrate the key signaling pathways affected by this compound and Oridonin.
Caption: this compound-induced signaling pathways.
Caption: Oridonin-induced signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like this compound and Oridonin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Oridonin. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Caption: MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound or Oridonin for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Apoptosis Assay Experimental Workflow.
Conclusion
Both this compound and Oridonin demonstrate significant cytotoxic activity against a variety of cancer cell lines, primarily by inducing apoptosis and cell cycle arrest. While they share some common mechanisms, such as the modulation of key survival pathways like PI3K/Akt, they also exhibit distinct molecular targets. The choice between these two compounds for further pre-clinical and clinical development may depend on the specific cancer type and its underlying molecular characteristics. This comparative guide provides a foundation for researchers to design further studies aimed at elucidating the full therapeutic potential of these promising natural products.
References
Unraveling the Anti-Cancer Mechanism of Lasiokaurin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer properties of Lasiokaurin derivatives, benchmarked against established chemotherapeutic agents. We delve into the molecular mechanisms underpinning their action, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. All quantitative data is presented in structured tables, accompanied by detailed experimental protocols and visual diagrams of the implicated biological pathways and workflows.
Performance Comparison: this compound Derivatives vs. Standard Chemotherapeutics
This compound, a natural diterpenoid, and its synthetic derivatives have demonstrated potent cytotoxic effects across a range of cancer cell lines. The following tables summarize the available quantitative data, comparing the half-maximal inhibitory concentrations (IC50) of this compound and its derivatives with the widely used anticancer drugs, Oridonin, Doxorubicin, and Paclitaxel.
Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and its Derivatives against Various Cancer Cell Lines.
| Compound | MGC-803 (Gastric) | CaEs-17 (Esophageal) | MDA-MB-231 (Breast) | MDA-MB-468 (Breast) | MCF-7 (Breast) |
| This compound (LAS) | - | - | 2.1[1] | - | 4.06[2] |
| Derivative 10 | 0.47[3][4] | 0.20[3] | - | - | - |
| Oridonin | - | - | >50 | - | - |
Table 2: Cytotoxicity (IC50, µM) of Standard Chemotherapeutic Agents in Relevant Cancer Cell Lines.
| Compound | MDA-MB-231 (Breast) | MCF-7 (Breast) | A549 (Lung) |
| Doxorubicin | - | 2.50 | >20 |
| Paclitaxel | ~0.005 | - | ~0.01 |
Note: Direct comparative studies of this compound derivatives against Doxorubicin and Paclitaxel in the same experimental setup are limited. The data presented is compiled from multiple sources for indicative comparison.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Experimental evidence robustly indicates that this compound derivatives exert their anti-cancer effects through two primary mechanisms: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).
Induction of Apoptosis
This compound and its derivatives have been shown to trigger the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by changes in the expression levels of key regulatory proteins. For instance, a potent this compound derivative, compound 10, has been observed to induce apoptosis in CaEs-17 cells through a mitochondria-related pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds have been found to arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. This compound has been shown to induce G2/M phase arrest in breast cancer cells. Similarly, derivative 10 arrests the cell cycle at the S phase in CaEs-17 cells.
Key Signaling Pathways Modulated by this compound Derivatives
The pro-apoptotic and cell cycle arrest activities of this compound derivatives are orchestrated through the modulation of intricate cellular signaling pathways. The PI3K/Akt/mTOR and PLK1 pathways have been identified as primary targets.
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival and proliferation. This compound has been shown to inhibit this pathway, leading to a reduction in the phosphorylation of key components like PI3K, Akt, and mTOR in MDA-MB-231 cells. This inhibition is a key mechanism driving its anti-cancer effects.
Figure 1. Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
The PLK1 Signaling Pathway
Polo-like kinase 1 (PLK1) is a key regulator of mitosis. This compound has been found to downregulate the expression of PLK1, leading to G2/M cell cycle arrest and subsequent apoptosis in breast cancer cells. There is also evidence of crosstalk between the PLK1 and PI3K/Akt pathways, suggesting a multi-faceted regulatory mechanism.
Figure 2. Downregulation of PLK1 and potential crosstalk with the PI3K/Akt pathway.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the findings presented, this section outlines the detailed methodologies for the key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) into 96-well plates at a density of 5 x 10³ cells per well.
-
Incubation: Incubate the cells for 12 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of this compound derivatives or control compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the inhibition rate using the formula: Inhibition rate (%) = (1 - Absorbance of treated group / Absorbance of control group) × 100%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound derivatives for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Staining: Resuspend the cells in 195 µL of binding buffer and add 5 µL of FITC-labeled Annexin V and 10 µL of Propidium Iodide (PI).
-
Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the fluorescence of the cells immediately using a flow cytometer to quantify apoptotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound derivatives for the desired time (e.g., 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them with ice-cold 70% ethanol (B145695) overnight at 4°C.
-
Staining: Wash the cells with PBS and then incubate with a solution containing Propidium Iodide (PI) and RNase for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.
Western Blot Analysis
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration using a BCA Protein Assay.
-
SDS-PAGE: Separate equal amounts of protein extracts by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-Akt, p-mTOR, PARP, β-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the corresponding secondary antibodies.
-
Detection: Visualize the protein bands using an appropriate detection method.
Figure 3. General workflow for Western Blot analysis.
This guide consolidates current experimental data to confirm the mechanism of action of this compound derivatives. The presented evidence underscores their potential as potent anti-cancer agents, warranting further investigation and development. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon these findings.
References
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. Combination of PI3K/Akt Pathway Inhibition and Plk1 Depletion Can Enhance Chemosensitivity to Gemcitabine in Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Lasiokaurin vs. Paclitaxel: A Head-to-Head Comparison of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of Lasiokaurin, a natural diterpenoid, and Paclitaxel, a widely used chemotherapeutic agent. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used in these assessments.
Introduction
This compound is a diterpenoid compound extracted from the plant Isodon rubescens. It has garnered attention for its potent antitumor activities, demonstrating the potential to inhibit cancer cell growth through various mechanisms.[1][2][3]
Paclitaxel , marketed under the brand name Taxol among others, is a well-established anticancer drug derived from the bark of the Pacific yew tree, Taxus brevifolia.[4][5] It is a cornerstone of chemotherapy regimens for a variety of cancers, including ovarian, breast, and lung cancer.
Mechanism of Action
While both compounds induce cell cycle arrest and apoptosis, their primary molecular targets differ significantly.
This compound: The anticancer effects of this compound are largely attributed to its inhibition of Polo-like kinase 1 (PLK1) . PLK1 is a key regulator of the G2/M phase transition in the cell cycle. By reducing the expression of PLK1, this compound leads to the downregulation of CDC25C and the phosphorylation of AKT, ultimately causing G2/M phase arrest and apoptosis. Additionally, this compound has been shown to inhibit other critical signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and STAT3 pathways.
Paclitaxel: The primary mechanism of action for Paclitaxel is the stabilization of microtubules . Unlike other microtubule-targeting agents that cause depolymerization, Paclitaxel promotes the assembly of tubulin into stable, non-functional microtubules. This disruption of normal microtubule dynamics is crucial for mitosis, leading to the activation of the spindle assembly checkpoint, mitotic arrest at the G2/M phase, and subsequent induction of apoptosis. Paclitaxel-induced apoptosis is also associated with the modulation of signaling pathways such as PI3K/AKT and MAPK.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and Paclitaxel on cancer cells based on available in vitro studies.
Table 1: Cytotoxicity (IC₅₀ Values) in Breast Cancer Cell Lines
| Cell Line | This compound (μM) | Paclitaxel (nM) |
| SK-BR-3 | ~1.59 | - |
| MDA-MB-231 | ~2.1 | - |
| BT-549 | ~2.58 | - |
| MCF-7 | ~4.06 | - |
| T-47D | ~4.16 | - |
Note: Direct comparative IC₅₀ values for Paclitaxel in the exact same studies were not available in the provided search results. Paclitaxel's IC₅₀ is generally in the nanomolar range for sensitive cell lines.
Table 2: Effect on Cell Cycle Distribution
| Compound | Cell Line | Concentration | Duration | % of Cells in G2/M Phase |
| This compound | MDA-MB-231 | 1.25 - 5 µM | 24h & 48h | Dose-dependent increase |
| SK-BR-3 | 1 & 3 µM | 48h | Significant increase | |
| Paclitaxel | PC3 | 50 nM | 8 - 12h | Arrest observed |
| LNCaP | 50 nM | 36 - 48h | Arrest observed |
Table 3: Induction of Apoptosis
| Compound | Cell Line | Concentration | Duration | Observations |
| This compound | SK-BR-3 | 1 & 3 µM | 48h | Increased cleaved caspase-3 and cleaved PARP levels |
| MDA-MB-231 | 1 & 3 µM | 48h | Increased apoptotic cell rate in a concentration-dependent manner | |
| Paclitaxel | MCF-7 | 0 - 20 ng/ml | 24h | Up to 43% morphologically apoptotic cells |
| CHMm | Not specified | 24h | Upregulation of Bax and cleaved caspase-3; downregulation of Bcl-2 |
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams (DOT Language)
Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.
Caption: Paclitaxel stabilizes microtubules, causing mitotic arrest and apoptosis.
Experimental Workflow Diagram (DOT Language)
Caption: General workflow for evaluating the in vitro anticancer activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Paclitaxel.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with a series of concentrations of this compound or Paclitaxel. Include a vehicle-only control group. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or Paclitaxel for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Seeding and Treatment: Culture and treat cells with the compounds as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Immunoblotting (Western Blot)
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PLK1, cleaved caspase-3, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Summary and Conclusion
This compound and Paclitaxel are both potent inducers of G2/M cell cycle arrest and apoptosis in cancer cells. However, they achieve these outcomes through distinct primary mechanisms.
-
This compound acts as a PLK1 inhibitor , representing a targeted approach that affects a key regulator of mitosis. Its influence on the PI3K/Akt/mTOR and STAT3 pathways further underscores its multi-faceted anticancer potential.
-
Paclitaxel functions as a microtubule-stabilizing agent , a well-established mechanism that disrupts the fundamental cellular machinery of division.
The choice between these agents in a therapeutic or research context would depend on the specific cancer type, its molecular profile (e.g., PLK1 expression levels), and the desired therapeutic strategy. This compound presents a promising alternative or complementary agent to traditional chemotherapeutics like Paclitaxel, warranting further investigation into its clinical efficacy.
References
- 1. This compound Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound suppresses breast cancer growth by blocking autophagic flux and regulating cellular energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Paclitaxel - Wikipedia [en.wikipedia.org]
Lasiokaurin: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
Lasiokaurin, a natural diterpenoid compound extracted from Isodon rubescens, has garnered significant attention within the scientific community for its potent anti-tumor properties.[1] This guide provides a comprehensive comparison of this compound's effectiveness across various cancer cell line panels, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents for cancer treatment.
Quantitative Analysis of this compound's Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound in different cancer cell lines, demonstrating its cytotoxic efficacy.
Table 1: IC50 Values of this compound in Human Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | 24h (µM) | 48h (µM) | 72h (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.43 | 3.37 | 2.9[2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 3.42 | 1.84 | 1.6[2] |
| MCF7 | ER-positive | 8.35 | 5.69 | 5.16[2] |
| SK-BR-3 | HER2-positive | - | - | 1.59[3] |
| BT-549 | Triple-Negative Breast Cancer | - | - | 2.58 |
| T-47D | ER-positive | - | - | 4.16 |
| MCF-10A | Normal Breast Epithelial | 25.84 | 6.69 | 5.95 |
Table 2: IC50 Values of a this compound Derivative (Compound 10) in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 0.47 |
| CaEs-17 | Esophageal Squamous Carcinoma | 0.20 |
The data indicates that this compound and its derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, with particularly high efficacy in triple-negative breast cancer, gastric cancer, and esophageal squamous carcinoma cells. Notably, this compound shows a less potent effect on normal breast epithelial cells (MCF-10A), suggesting a degree of selectivity for cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on this compound's anti-cancer effects.
Cell Viability Assay (MTT Assay)
The anti-proliferative effect of this compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of this compound for different time intervals, typically 24, 48, and 72 hours.
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is employed to analyze the effects of this compound on apoptosis and cell cycle distribution.
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining for Apoptosis: For apoptosis analysis, cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Staining for Cell Cycle: For cell cycle analysis, cells are fixed in ethanol (B145695) and stained with a solution containing PI and RNase.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of apoptotic cells (Annexin V positive) and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Immunoblotting (Western Blot)
Immunoblotting is used to detect the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow for this compound Efficacy Assessment
Caption: Experimental workflow for evaluating this compound's efficacy.
Signaling Pathways Modulated by this compound
Caption: Signaling pathways affected by this compound.
This compound's Anti-Cancer Mechanisms: A Logical Overview
Caption: this compound's effects on different cancer types.
Mechanistic Insights into this compound's Anti-Cancer Activity
This compound exerts its anti-tumor effects through the modulation of several key signaling pathways that are often dysregulated in cancer.
-
PLK1 Pathway Inhibition: In breast cancer, this compound has been shown to downregulate the Polo-like kinase 1 (PLK1) pathway. This inhibition leads to a decrease in the phosphorylation of downstream targets like CDC25C and AKT, ultimately causing G2/M phase cell cycle arrest and inducing apoptosis.
-
PI3K/Akt/mTOR Pathway Suppression: this compound effectively inhibits the activation of the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/Akt/mTOR) pathway, which is crucial for cell growth, proliferation, and survival in many cancers, including triple-negative breast cancer.
-
STAT3 Signaling Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes tumor cell proliferation and survival. This compound has been found to inhibit the activation of STAT3, contributing to its anti-cancer effects in triple-negative breast cancer.
-
Induction of Apoptosis and DNA Damage: this compound treatment leads to a dose-dependent increase in apoptosis in cancer cells. It can also induce DNA damage, further contributing to cell death. In some cancer cell lines, a derivative of this compound has been shown to induce apoptosis through a mitochondria-related pathway.
Conclusion
This compound demonstrates significant anti-cancer efficacy across a variety of cancer cell lines, with notable activity against aggressive subtypes like triple-negative breast cancer. Its multi-targeted approach, involving the inhibition of key signaling pathways like PLK1, PI3K/Akt/mTOR, and STAT3, results in cell cycle arrest, apoptosis, and the inhibition of metastasis. The data presented in this guide underscores the potential of this compound as a promising candidate for further investigation and development in cancer therapy. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers in this field.
References
- 1. This compound Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-Cancer Activity of this compound in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis [jcancer.org]
Cross-Validation of Lasiokaurin's Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lasiokaurin (LAS), a natural diterpenoid compound, has demonstrated significant anti-tumor activity across a range of cancer types, including breast and nasopharyngeal carcinoma.[1][2][3][4] This guide provides a comprehensive cross-validation of its therapeutic targets by comparing its performance with established and emerging therapeutic alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the signaling pathways and experimental workflows involved.
Comparative Analysis of Therapeutic Targets and Inhibitor Potency
This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and metabolism. Below is a comparative summary of this compound's activity against key targets and the potency of alternative inhibitors.
| Target Pathway | This compound's Effect | Alternative Inhibitor(s) | Cell Line(s) | This compound IC50 (µM) | Alternative Inhibitor IC50 (µM) |
| PLK1 Signaling | Downregulates PLK1 mRNA and protein expression, inducing G2/M cell cycle arrest and apoptosis.[2] | Volasertib (BI 6727) | Breast Cancer (SK-BR-3, MDA-MB-231) | ~1.59 - 2.1 | Not directly compared in the same study. Volasertib has an enzymatic IC50 of 0.87 nM for PLK1. |
| PI3K/Akt/mTOR Pathway | Inhibits the phosphorylation of PI3K, Akt, and mTOR, leading to reduced cell proliferation and survival. | Alpelisib (PI3Kα inhibitor), Ipatasertib (Akt inhibitor), Everolimus (mTOR inhibitor) | Breast Cancer (MDA-MB-231) | Not specified, but effective at concentrations of 2.5-10 µM. | Alpelisib: ~0.2-1; Ipatasertib: ~0.5-2; Everolimus: ~0.01-0.1 (Varies by cell line). |
| STAT3 Signaling | Suppresses the activation of STAT3, a key transcription factor in cancer progression. | Napabucasin (BBI608), S3I-201 | Breast Cancer (MDA-MB-231) | Effective at 2.5-10 µM. | Napabucasin: ~1-5; S3I-201: ~8.6 (MDA-MB-231). |
| Autophagy Modulation | Induces autophagic flux blockage by impairing lysosomal activity via the PDPK1-AKT/mTOR axis. | Chloroquine (CQ), Hydroxychloroquine (HCQ) | Breast Cancer | Not specified. | CQ: ~2.27 (HCT116) - 25.05 (Head and Neck Cancer); HCQ: ~113 - 168 (Cholangiocarcinoma). |
| MAPK Signaling | Suppresses the activation of the MAPK pathway in nasopharyngeal carcinoma. | Trametinib (MEK inhibitor) | Nasopharyngeal Carcinoma | Not specified. | Varies by cancer type and mutation status. |
| NF-κB Signaling | Inhibits the NF-κB pathway in nasopharyngeal carcinoma. | Various inhibitors in clinical trials. | Nasopharyngeal Carcinoma | Not specified. | Not applicable for direct comparison. |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time. The data presented here is for comparative purposes and is collated from various sources. Direct head-to-head studies are limited.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's multi-target signaling pathways.
Caption: Experimental workflow for this compound's target validation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in the validation of this compound's therapeutic targets.
Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a comparator drug for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or comparators for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses PI to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in each phase.
Western Blotting for Signaling Protein Analysis
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., p-Akt, PLK1, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Target Engagement Verification (Cellular Thermal Shift Assay - CETSA)
Principle: CETSA is based on the principle that a protein's thermal stability increases upon ligand binding. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a comparator compound.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
This compound is a promising multi-target anti-cancer agent that impacts several key signaling pathways, including PLK1, PI3K/Akt/mTOR, and STAT3. Its ability to modulate autophagy further highlights its therapeutic potential. While direct binding affinity data remains to be fully elucidated, the downstream effects on these pathways are well-documented. This guide provides a framework for comparing this compound to other targeted therapies and offers detailed protocols to facilitate further research into its mechanism of action and clinical potential. The continued investigation and cross-validation of its therapeutic targets will be crucial for its development as a novel cancer therapeutic.
References
- 1. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Autophagy inhibition in cancer: Clinical Trials Update: Novus Biologicals [novusbio.com]
Reproducibility of Lasiokaurin's Anti-Tumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lasiokaurin, a natural diterpenoid compound, has garnered attention for its potential anti-tumor properties. This guide provides a comparative analysis of the experimental data from various research laboratories to assess the reproducibility of its anti-cancer effects. The data is presented to allow for an objective comparison of its performance across different studies and cancer types.
Quantitative Data Summary
The following tables summarize the key quantitative findings from multiple studies on the effects of this compound on cancer cell viability and tumor growth.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | Cancer Type | 24h | 48h | 72h | Research Group/Institution |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.52 | 2.01 | 1.89 | Lin et al. (Chinese Academy of Medical Sciences, The Hong Kong Polytechnic University)[1][2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 3.42 | 1.84 | 1.6 | Lin et al. (Chinese Academy of Medical Sciences, The Hong Kong Polytechnic University)[1][2] |
| MCF7 | Breast Cancer (ER+) | 8.35 | 5.69 | 5.16 | Lin et al. (Chinese Academy of Medical Sciences, The Hong Kong Polytechnic University)[1][2] |
| SK-BR-3 | Breast Cancer (HER2+) | - | - | 1.59 | Liu et al. (China Pharmaceutical University)[3][4] |
| BT-549 | Triple-Negative Breast Cancer | - | - | 2.58 | Liu et al. (China Pharmaceutical University)[3][4] |
| T-47D | Breast Cancer (ER+, PR+) | - | - | 4.16 | Liu et al. (China Pharmaceutical University)[3][4] |
| CNE-1 | Nasopharyngeal Carcinoma | - | - | - | Chen et al. (The Hong Kong Polytechnic University)[5] |
| CNE-2 | Nasopharyngeal Carcinoma | - | - | - | Chen et al. (The Hong Kong Polytechnic University)[5] |
| C666-1 | Nasopharyngeal Carcinoma | - | - | - | Chen et al. (The Hong Kong Polytechnic University)[5] |
| MGC-803 | Gastric Cancer | - | - | 0.47 (Derivative) | Geng et al. (Xuzhou Medical College, Shenyang Pharmaceutical University, China Pharmaceutical University)[6] |
| CaEs-17 | Esophageal Carcinoma | - | - | 0.20 (Derivative) | Geng et al. (Xuzhou Medical College, Shenyang Pharmaceutical University, China Pharmaceutical University)[6] |
Note: Some studies did not specify IC50 values at all time points. The study by Geng et al. focused on a derivative of this compound.
Table 2: In Vivo Tumor Growth Inhibition
| Cancer Model | Dosing | Treatment Duration | Tumor Growth Inhibition | Research Group/Institution |
| MDA-MB-231 Xenograft | 5 mg/kg and 10 mg/kg daily (i.p.) | 20 days | Significant reduction in tumor volume and weight | Lin et al. (Chinese Academy of Medical Sciences, The Hong Kong Polytechnic University)[1][2] |
| MDA-MB-231 Xenograft | Not specified | 27 days | Significant inhibition of tumor growth | Liu et al. (China Pharmaceutical University)[3] |
| CNE-1 Xenograft | Not specified | Not specified | Attenuated NPC tumor growth | Chen et al. (The Hong Kong Polytechnic University)[5] |
| MGC-803 Xenograft | Not specified | Not specified | Potent antitumor activity (Derivative) | Geng et al. (Xuzhou Medical College, Shenyang Pharmaceutical University, China Pharmaceutical University)[6] |
Key Signaling Pathways
Across multiple studies, this compound has been shown to exert its anti-tumor effects by modulating several key signaling pathways. The PI3K/Akt/mTOR and STAT3 pathways have been consistently identified as targets of this compound in triple-negative breast cancer.[1][2][7] Another study in breast cancer identified the regulation of the PLK1 pathway as a key mechanism.[3][4] In nasopharyngeal carcinoma, this compound was found to suppress the activation of MAPK, mTOR, STAT3, and NF-κB pathways.[5]
Caption: this compound's inhibitory action on key oncogenic signaling pathways.
Experimental Protocols
This section details the methodologies used in the cited studies to facilitate replication and comparison.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.
-
General Protocol:
-
Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
After the treatment period, MTT solution was added to each well and incubated for a few hours at 37°C.
-
The resulting formazan (B1609692) crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of drug that inhibits cell growth by 50%, was calculated from the dose-response curves.
-
In Vivo Xenograft Mouse Model
-
Principle: To evaluate the anti-tumor efficacy of a compound in a living organism, human cancer cells are implanted into immunocompromised mice. The effect of the compound on tumor growth is then monitored.
-
General Protocol:
-
Specific cancer cell lines (e.g., MDA-MB-231) were subcutaneously injected into the flank or mammary fat pad of immunodeficient mice (e.g., nude mice).
-
When the tumors reached a palpable size, the mice were randomly assigned to control and treatment groups.
-
This compound was administered to the treatment groups, typically via intraperitoneal (i.p.) injection, at specified doses and schedules. The control group received a vehicle solution.
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the experiment, the mice were euthanized, and the tumors were excised, weighed, and often used for further analysis (e.g., immunohistochemistry).
-
Caption: General experimental workflow for evaluating this compound's anti-tumor effects.
Concluding Remarks
The available data from different research groups suggest a reproducible anti-tumor effect of this compound, particularly in breast cancer models. The IC50 values for the triple-negative breast cancer cell line MDA-MB-231 are in a similar range across different studies, indicating a consistent cytotoxic effect. The compound consistently demonstrates the ability to inhibit key oncogenic signaling pathways, although the specific pathways investigated may vary between studies. In vivo studies also consistently show that this compound can inhibit tumor growth.
It is important to note that direct comparisons of absolute values should be made with caution due to potential variations in experimental protocols and conditions between laboratories. This guide highlights the consistent trends observed and provides the necessary details for researchers to design further studies to validate and expand upon these findings. The exploration of this compound's efficacy in a broader range of cancer types and the use of standardized protocols will be crucial for its future development as a potential therapeutic agent.
References
- 1. In Vitro and In Vivo Anti-Cancer Activity of this compound in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jcancer.org [jcancer.org]
- 4. This compound Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis [jcancer.org]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. This compound derivatives: synthesis, antimicrobial and antitumor biological evaluation, and apoptosis-inducing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Lasiokaurin Analogues: A Comparative Guide to Structure-Activity Relationships in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lasiokaurin analogues, focusing on their structure-activity relationships (SAR) as anticancer agents. This compound, a natural diterpenoid compound, and its derivatives have demonstrated significant potential in cancer therapy by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways. This document summarizes quantitative data on their biological activity, details the experimental protocols used for their evaluation, and visualizes the signaling pathways they influence.
Structure-Activity Relationship: Quantitative Analysis
The antiproliferative activity of this compound (LAS) and its synthetic analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (LAS) | SK-BR-3 (Breast Cancer) | 1.59 | |
| MDA-MB-231 (Breast Cancer) | 2.1 | ||
| BT-549 (Breast Cancer) | 2.58 | ||
| MCF-7 (Breast Cancer) | 4.06 | ||
| T-47D (Breast Cancer) | 4.16 | ||
| MDA-MB-231 (Triple-Negative Breast Cancer) | 5.43 (24h), 3.37 (48h), 2.9 (72h) | [1] | |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 3.42 (24h) | [1] | |
| Derivative 10 | MGC-803 (Gastric Cancer) | 0.47 | [2][3][4] |
| CaEs-17 (Esophageal Cancer) | 0.20 | [2][3][4] | |
| Derivative 16 | S. aureus (MIC, µg/mL) | 2.0 | [2][3][4] |
| B. subtilis (MIC, µg/mL) | 1.0 | [2][3][4] |
Key Findings from SAR Studies
-
Enhanced Antiproliferative Activity: Synthetic derivatives of this compound have shown improved antiproliferative activity compared to the parent compound. For instance, compound 10 exhibited potent cytotoxicity against MGC-803 and CaEs-17 cancer cells.[2][3][4]
-
Antimicrobial Properties: Certain analogues, such as compound 16, have demonstrated promising antimicrobial activity against Gram-positive bacteria.[2][3][4]
-
Mechanism of Action: The anticancer effects of this compound and its analogues are attributed to the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.[5][6] These compounds have been shown to modulate several critical signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt/mTOR and PLK1 pathways.[1][5][6]
Signaling Pathway Modulation
This compound and its analogues exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.[1]
Caption: this compound analogues inhibit the PI3K/Akt/mTOR signaling pathway.
PLK1 Signaling Pathway
Polo-like kinase 1 (PLK1) is a key regulator of cell cycle progression, particularly during mitosis. This compound has been found to suppress PLK1 expression, leading to G2/M phase arrest and apoptosis.[6]
Caption: this compound analogues inhibit the PLK1 signaling pathway, leading to cell cycle arrest.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogues.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound analogues for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with different concentrations of the compounds and incubate for 10-14 days, allowing colonies to form.
-
Colony Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Colony Counting: Count the number of colonies (containing >50 cells) to determine the long-term effect of the compounds on cell survival and proliferation.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound analogues for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Wound Healing Assay
-
Cell Culture: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Compound Treatment: Wash the cells to remove debris and add fresh medium containing the test compounds.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.
Transwell Invasion Assay
-
Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Compound Treatment: Add the test compounds to the upper chamber with the cells.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Analysis: Remove non-invading cells from the top of the membrane, and fix and stain the invading cells on the bottom. Count the number of invaded cells under a microscope.
Conclusion
The structure-activity relationship studies of this compound analogues reveal a promising class of compounds with potent anticancer and antimicrobial activities. The enhanced efficacy of synthetic derivatives highlights the potential for further optimization to develop novel therapeutic agents. The detailed experimental protocols and an understanding of the targeted signaling pathways provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. Further investigations into a broader range of analogues and their effects on a wider panel of cancer cell lines are warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound derivatives: synthesis, antimicrobial and antitumor biological evaluation, and apoptosis-inducing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Anti-Cancer Activity of this compound in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lasiokaurin: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Lasiokaurin based on general best practices for handling novel and potentially hazardous research chemicals. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a hazardous substance. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
This compound is a diterpenoid compound of interest in drug development and other research fields. As with any novel or specialized chemical, responsible handling and disposal are paramount to ensure the safety of laboratory personnel and to protect the environment. This guide outlines the essential procedures for the safe disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that all personnel are familiar with standard laboratory safety protocols and have access to appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Skin Protection: A lab coat is mandatory. Ensure that shoes fully cover the feet.[1]
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, use a NIOSH-certified respirator or work within a certified chemical fume hood.[2]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4]
Step-by-Step Disposal Protocol
The following protocol is based on the principle that novel compounds of unknown toxicity should be handled as hazardous waste.[5]
Step 1: Waste Characterization and Segregation
-
Treat as Hazardous: In the absence of specific data, assume this compound waste is hazardous.[5]
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams to prevent unknown and potentially dangerous reactions.[5]
-
Segregate by Form: Keep solid this compound waste separate from liquid waste solutions containing this compound.
Step 2: Container Selection and Labeling
-
Use Compatible Containers: Collect this compound waste in chemically compatible containers. For organic compounds, glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.[5] Ensure containers are in good condition and have secure, leak-proof lids.[5][6]
-
Label Immediately: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[5][6]
-
Complete Label Information: The label must include:
Step 3: Waste Accumulation and Storage
-
Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7] This area should be at or near the point of generation and under the control of laboratory personnel.[5][6]
-
Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.[5]
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[5][6][8] Do not leave funnels in the container.[6]
Step 4: Arranging for Disposal
-
Contact EHS: When the waste container is full (approximately 90% capacity) or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[5][8]
-
Provide Documentation: Be prepared to provide the completed waste label and any available information about the compound to the EHS personnel.[5]
-
Follow Institutional Procedures: Adhere to all specific procedures for hazardous waste pickup and disposal established by your institution.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fullness for Pickup | Do not exceed 90% capacity | [6] |
| Maximum Storage Time in SAA (Partially Filled) | Up to one (1) year | [7] |
| Removal Time After Container is Full | Within three (3) days | [7] |
| Flammable Liquid Storage Limit in Lab | Consult with EHS (e.g., no more than 15 gallons) | [6] |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. download.basf.com [download.basf.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. benchchem.com [benchchem.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. odu.edu [odu.edu]
Personal protective equipment for handling Lasiokaurin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Lasiokaurin, a diterpenoid compound with potential anti-tumor properties.[1][2][3][4][5] Adherence to these procedural steps is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Therefore, stringent adherence to PPE protocols is mandatory.
Hazard Classification Summary
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is required to minimize exposure:
-
Gloves : Wear two pairs of chemotherapy-grade, powder-free gloves.[7] The gloves should have long cuffs that cover the sleeves of the gown.[8] Change gloves immediately if they become contaminated or punctured.[8]
-
Gown : A disposable, polyethylene-coated polypropylene (B1209903) gown that is shown to be resistant to hazardous drugs is required.[7][8] Gowns should have long sleeves with tight-fitting cuffs and a closed front.[9]
-
Eye and Face Protection : A face shield or safety goggles in combination with a face mask should be worn to protect against splashes and aerosols.[8] Standard eyeglasses are not sufficient.[8]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[7][10] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is essential to prevent contamination and accidental exposure.
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is available and has been inspected for any defects.[8] The work area, such as a chemical fume hood, should be clean and uncluttered.
-
Donning PPE : Put on PPE in the following order: gown, inner gloves, outer gloves, face mask, and eye/face protection. Ensure gloves fit over the cuffs of the gown.[11]
-
Handling this compound : Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[6] Avoid direct contact with the substance.
-
Doffing PPE : Remove PPE carefully to avoid self-contamination. Remove the outer gloves first, followed by the gown, and then the inner gloves. Face and eye protection should be removed last. Dispose of all single-use PPE in a designated hazardous waste container.[11]
-
Hand Washing : Wash hands thoroughly with soap and water immediately after removing PPE.[11]
Disposal Plan
All waste contaminated with this compound, including unused product, contaminated PPE, and labware, must be disposed of as hazardous chemical waste.[12][13]
-
Waste Segregation : Segregate this compound waste from other laboratory waste streams.
-
Containerization : Place all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.
-
Disposal : Dispose of the contents and the container at an approved waste disposal plant.[6] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
Exposure Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15-20 minutes.[6][10] If skin irritation occurs, seek medical advice.[6] |
| Eye Contact | Immediately rinse the eyes cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[6] |
| Ingestion | Do not induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[10] |
Spill Management
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Wear appropriate PPE and contain the spill using absorbent materials.
-
Clean : Carefully collect the spilled material and place it in a designated hazardous waste container. Clean the spill area thoroughly with soap and water.
-
Dispose : Dispose of all cleanup materials as hazardous waste.
Visual Workflow for Safe Handling of this compound
References
- 1. This compound Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound derivatives: synthesis, antimicrobial and antitumor biological evaluation, and apoptosis-inducing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses breast cancer growth by blocking autophagic flux and regulating cellular energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis [jcancer.org]
- 5. In Vitro and In Vivo Anti-Cancer Activity of this compound in a Triple-Negative Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pogo.ca [pogo.ca]
- 8. cleanroom.com.au [cleanroom.com.au]
- 9. dupont.com.sg [dupont.com.sg]
- 10. fishersci.com [fishersci.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. orf.od.nih.gov [orf.od.nih.gov]
- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
